TH-Z835
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C30H38N6O |
|---|---|
分子量 |
498.7 g/mol |
IUPAC 名称 |
4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-7-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine |
InChI |
InChI=1S/C30H38N6O/c1-20-6-3-7-21-8-4-10-27(28(20)21)35-15-13-25-26(18-35)32-30(37-19-24-9-5-14-34(24)2)33-29(25)36-16-22-11-12-23(17-36)31-22/h3-4,6-8,10,22-24,31H,5,9,11-19H2,1-2H3/t22?,23?,24-/m0/s1 |
InChI 键 |
KIWVGCSJQTTZJO-VHYCJAOWSA-N |
手性 SMILES |
CC1=C2C(=CC=C1)C=CC=C2N3CCC4=C(C3)N=C(N=C4N5CC6CCC(C5)N6)OC[C@@H]7CCCN7C |
规范 SMILES |
CC1=C2C(=CC=C1)C=CC=C2N3CCC4=C(C3)N=C(N=C4N5CC6CCC(C5)N6)OCC7CCCN7C |
产品来源 |
United States |
Foundational & Exploratory
Unveiling the Binding Affinity of TH-Z835 to Oncogenic KRAS G12D: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the binding affinity of TH-Z835, a potent and selective inhibitor, to the oncogenic KRAS G12D mutant protein. Designed for researchers, scientists, and drug development professionals, this document outlines the quantitative binding data, detailed experimental methodologies, and the underlying signaling pathways, offering a comprehensive resource for understanding the mechanism of action of this promising therapeutic agent.
Core Findings: this compound Binding Affinity to KRAS G12D
Isothermal Titration Calorimetry (ITC) has been employed to elucidate the binding thermodynamics of this compound to KRAS G12D. The data reveals that this compound binds to both the inactive (GDP-bound) and active (GTP-bound) forms of KRAS G12D with similar affinity. This is a crucial finding, as it suggests the inhibitor can effectively target the oncogenic protein regardless of its nucleotide-bound state.
A key feature of this compound's interaction with KRAS G12D is the formation of a salt bridge between the piperazine moiety of the inhibitor and the aspartate residue at position 12 of the mutant KRAS protein.[1][2] This interaction occurs within the switch-II pocket of the protein.[3]
Below is a summary of the binding affinity and thermodynamic parameters for this compound and related compounds with GDP-bound KRAS G12D, as determined by Isothermal Titration Calorimetry.
| Compound | Kd (μM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) |
| This compound | 1.6 | -11.2 | 3.3 | -7.9 |
| TH-Z827 | 3.1 | -10.5 | 2.9 | -7.6 |
| TH-Z837 | 2.6 | -10.8 | 3.1 | -7.7 |
Table 1: Binding affinities and thermodynamic parameters of bicyclic compounds to GDP-bound KRAS G12D determined by ITC assays.
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
The binding affinity of this compound to KRAS G12D was determined using a MicroCal PEAQ-ITC instrument. The following protocol outlines the methodology employed.
1. Protein and Compound Preparation:
-
Protein: Recombinant human KRAS G12D (amino acids 1-169) was expressed and purified. The protein was loaded with either GDP or a non-hydrolyzable GTP analog, GMPPNP, and dialyzed against the ITC buffer.
-
Compound: this compound was dissolved in a suitable solvent (e.g., DMSO) and then diluted into the ITC buffer to the desired concentration. The final DMSO concentration was kept low to minimize its effect on the binding interaction.
-
ITC Buffer: A standard buffer, such as 25 mM HEPES pH 7.4, 150 mM NaCl, and 5 mM MgCl₂, was used for the experiments.
2. ITC Experiment Parameters:
-
Instrument: MicroCal PEAQ-ITC.
-
Temperature: The experiment was conducted at a constant temperature, typically 25°C.
-
Sample Cell: The sample cell was filled with a solution of KRAS G12D protein at a concentration of approximately 20 µM.
-
Syringe: The injection syringe was filled with a solution of this compound at a concentration of approximately 200 µM.
-
Titration: A series of injections (e.g., 19 injections of 2 µL each) of the this compound solution were made into the sample cell containing the KRAS G12D protein. The spacing between injections was set to allow the system to return to thermal equilibrium (e.g., 150 seconds).
-
Stirring Speed: The sample was continuously stirred at a constant speed (e.g., 750 rpm) to ensure proper mixing.
3. Data Analysis:
-
The raw ITC data, consisting of heat changes upon each injection, was integrated and corrected for the heat of dilution.
-
The corrected data was then fitted to a suitable binding model (e.g., a one-site binding model) using the MicroCal analysis software.
-
This analysis yielded the dissociation constant (Kd), the binding enthalpy (ΔH), and the stoichiometry of binding (n). The Gibbs free energy (ΔG) and the entropy of binding (ΔS) were then calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka), where Ka = 1/Kd.
Visualizing the KRAS G12D Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental approach, the following diagrams have been generated using Graphviz.
Caption: KRAS G12D Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for Isothermal Titration Calorimetry (ITC).
Concluding Remarks
The data presented in this technical guide underscore the potent and specific binding of this compound to the oncogenic KRAS G12D mutant. The detailed experimental protocol for Isothermal Titration Calorimetry provides a reproducible framework for further investigation of this and other KRAS inhibitors. The visualization of the KRAS G12D signaling pathway and the experimental workflow offers a clear and concise overview for researchers in the field. Further studies are warranted to explore the full therapeutic potential of this compound in preclinical and clinical settings.
References
In-Depth Technical Guide to the Structure-Activity Relationship of TH-Z835, a KRAS(G12D) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12D mutation being particularly prevalent in aggressive malignancies such as pancreatic, colorectal, and lung cancers. For decades, KRAS was considered an "undruggable" target. However, recent breakthroughs have led to the development of inhibitors targeting specific KRAS mutants. TH-Z835 is a novel, potent, and mutant-selective inhibitor of KRAS(G12D). This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the key structural features that govern its inhibitory activity. The guide also outlines the experimental protocols for the key biological assays used in its evaluation and visualizes the relevant signaling pathways and experimental workflows.
Structure-Activity Relationship (SAR) Studies
The discovery of this compound was the result of a focused medicinal chemistry effort aimed at developing inhibitors that could form a salt bridge with the aspartate residue at position 12 of the mutant KRAS protein.[1] A key strategy in the optimization of the lead compounds was a cyclization approach to improve binding affinity by optimizing the entropic component of the binding energy. The following table summarizes the SAR data for this compound and its key analogs.
| Compound ID | Structure | Modification from TH-Z816 | IC50 (μM) for KRAS(G12D) (SOS1-mediated Nucleotide Exchange Assay) | Kd (μM) for GDP-bound KRAS(G12D) (ITC) |
| TH-Z816 | [Image of TH-Z816 structure] | N/A (Initial Lead) | 14 | 11.2 |
| TH-Z827 | [Image of TH-Z827 structure] | Bicyclic piperazine moiety | 3.1 | 2.9 |
| This compound | [Image of this compound structure] | Optimized bicyclic piperazine | 1.6 | 1.5 |
| TH-Z837 | [Image of TH-Z837 structure] | Alternative bicyclic piperazine | 4.2 | 3.8 |
Key Findings from SAR Studies:
-
Piperazine Moiety: The piperazine group was identified as a crucial pharmacophore for establishing a salt-bridge interaction with the Asp12 residue of KRAS(G12D).
-
Cyclization Strategy: The introduction of a bicyclic constraint on the piperazine ring, as seen in TH-Z827 and this compound, led to a significant improvement in inhibitory potency. This is attributed to a more favorable conformational entropy upon binding.
-
Stereochemistry and Ring Size: The specific stereochemistry and ring size of the bicyclic system in this compound were found to be optimal for binding to the induced-fit pocket of KRAS(G12D).
Experimental Protocols
Detailed methodologies for the key experiments cited in the SAR studies are provided below.
SOS1-Catalyzed Nucleotide Exchange Assay
This assay measures the ability of inhibitors to block the exchange of GDP for GTP on KRAS(G12D), a critical step in its activation, catalyzed by the guanine nucleotide exchange factor SOS1.
Materials:
-
Recombinant human KRAS(G12D) protein
-
Recombinant human SOS1 (catalytic domain)
-
Mant-GDP (N-Methylanthraniloyl-GDP)
-
GTP
-
Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP
-
Test compounds (e.g., this compound) dissolved in DMSO
Procedure:
-
Prepare a reaction mixture containing KRAS(G12D) (final concentration 1 µM) and Mant-GDP (final concentration 200 nM) in the assay buffer.
-
Incubate the mixture at room temperature for 30 minutes to allow for the loading of Mant-GDP onto KRAS(G12D).
-
Add the test compounds at various concentrations to the reaction mixture and incubate for a further 30 minutes.
-
Initiate the nucleotide exchange reaction by adding a mixture of SOS1 (final concentration 100 nM) and GTP (final concentration 1 mM).
-
Monitor the decrease in Mant fluorescence (Excitation: 360 nm, Emission: 440 nm) over time using a fluorescence plate reader. The rate of fluorescence decrease is proportional to the rate of nucleotide exchange.
-
Calculate the initial rates of the reaction for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.
Isothermal Titration Calorimetry (ITC)
ITC is used to directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction between the inhibitor and KRAS(G12D).
Materials:
-
Recombinant human KRAS(G12D) protein (in ITC buffer)
-
Test compounds (e.g., this compound) (in ITC buffer)
-
ITC Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP
Procedure:
-
Prepare the KRAS(G12D) protein solution at a concentration of 20-50 µM in the ITC buffer.
-
Prepare the inhibitor solution at a concentration of 200-500 µM in the same ITC buffer.
-
Degas both solutions prior to the experiment to avoid air bubbles.
-
Fill the sample cell of the ITC instrument with the KRAS(G12D) solution and the injection syringe with the inhibitor solution.
-
Perform a series of injections (typically 1-2 µL per injection) of the inhibitor into the protein solution while monitoring the heat change.
-
Integrate the heat pulses and plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.
pERK Western Blot Analysis
This assay assesses the ability of the inhibitors to block the downstream signaling of KRAS(G12D) by measuring the phosphorylation of ERK (Extracellular signal-Regulated Kinase), a key component of the MAPK pathway.
Materials:
-
PANC-1 (human pancreatic cancer cell line with KRAS G12D mutation) or other suitable cell lines.
-
Cell culture medium and supplements.
-
Test compounds (e.g., this compound).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Seed PANC-1 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the primary antibody against total ERK as a loading control.
-
Quantify the band intensities and normalize the phospho-ERK signal to the total ERK signal.
Signaling Pathways and Experimental Workflows
KRAS Signaling Pathway and this compound Inhibition
Caption: KRAS(G12D) signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Evaluation
Caption: Workflow for the evaluation of this compound and its analogs.
References
An In-depth Technical Guide to the Cellular Activity of TH-Z835
Executive Summary
TH-Z835 is a potent and selective inhibitor of the KRAS(G12D) mutation, a critical driver in various cancers, particularly pancreatic cancer. This document provides a comprehensive overview of the available technical information regarding this compound, with a focus on its mechanism of action, cellular effects, and the experimental methodologies used for its characterization. While direct quantitative data on the cellular uptake and subcellular distribution of this compound are not extensively available in the public domain, this guide synthesizes the existing knowledge on its biological activity to inform researchers, scientists, and drug development professionals. The information presented herein is collated from various preclinical studies.
Mechanism of Action
This compound is a small molecule inhibitor that selectively targets the KRAS protein carrying the G12D mutation. It functions by forming a salt bridge with the aspartate residue at position 12 (Asp12) within the switch-II pocket of the KRAS(G12D) protein.[1][2] This interaction is crucial as it locks the mutant KRAS in an inactive state. This compound has been shown to bind to both the GDP-bound and GTP-bound forms of KRAS(G12D).[2][3][4] By binding to KRAS(G12D), this compound effectively disrupts the interaction between KRAS and its downstream effector proteins, most notably CRAF.[2][3][4] This disruption leads to the inhibition of downstream signaling pathways critical for cancer cell proliferation and survival, namely the MAPK and PI3K/AKT pathways.[5][6]
Signaling Pathway of this compound Action
Caption: Signaling pathway inhibited by this compound.
In Vitro Efficacy
This compound has demonstrated significant anti-proliferative effects in various cancer cell lines, particularly those harboring the KRAS(G12D) mutation. Its efficacy has been evaluated through multiple assay formats, including 2D and 3D cell culture models, as well as colony formation assays.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Assay Type | IC50 Value | Reference |
| KRAS(G12D) Inhibition | - | Biochemical Assay | 1.6 µM | [4][5][6] |
| pERK Level Reduction | PANC-1 | Western Blot | <2.5 µM | [4][5][7] |
| Anti-proliferative Effects | PANC-1, KPC | 2D Adherent Assay | Not specified | [7] |
| PANC-1, KPC | 3D Non-adherent Assay | Not specified | [7] | |
| PANC-1, KPC | Colony Formation Assay | <0.5 µM | [4][7] | |
| Panc 04.03 | MTT Assay (72h) | Not specified, used as positive control | [1] |
It is noteworthy that this compound has also shown anti-proliferative effects and induction of apoptosis in cell lines without the G12D mutation (e.g., 4T1 (KRAS WT), MIA PaCa-2 (KRAS G12C), CFPAC-1 (KRAS G12V), and HCT116 (KRAS G13D)), suggesting potential off-target effects.[5][6]
In Vivo Efficacy
Preclinical studies using mouse xenograft models have demonstrated the in vivo anti-tumor activity of this compound.
Table 2: In Vivo Activity of this compound
| Animal Model | Tumor Type | Dosage and Administration | Outcome | Reference |
| C57BL/6 Mice | Pancreatic Cancer | 10 mg/kg; intraperitoneal injection | Reduced tumor volumes, induced apoptosis, and inhibited MAPK signaling. | [5][6] |
| BALB/c Nude Mice | Pancreatic Cancer (Panc 04.03 cells) | Not specified | Significantly reduced tumor volume. | [1] |
| Mouse Xenograft Model | Pancreatic Cancer | Not specified | Significantly reduced tumor volume and synergized with an anti-PD-1 antibody. | [2][8] |
Experimental Protocols
While specific, detailed protocols for the studies cited are not fully available, this section provides generalized methodologies for the key experiments used to characterize this compound.
Cell Viability and Proliferation Assays
These assays are fundamental to determining the cytotoxic and anti-proliferative effects of a compound.
-
2D Adherent and 3D Non-adherent Assays:
-
Seed cancer cells (e.g., PANC-1, KPC) in 96-well plates.
-
Treat cells with a range of this compound concentrations.
-
Incubate for specified durations (e.g., 24, 72, 120 hours).
-
Assess cell viability using a metabolic assay such as MTT or MTS, which measures the reduction of a tetrazolium salt by metabolically active cells into a colored formazan product.
-
Measure the absorbance at the appropriate wavelength to determine the percentage of viable cells relative to an untreated control.
-
-
Colony Formation Assay:
-
Seed a low density of cells in 6-well plates.
-
Treat with this compound and incubate for an extended period (e.g., 10-14 days) to allow for colony formation.
-
Fix and stain the colonies with crystal violet.
-
Count the number of colonies to assess the long-term effect of the compound on cell survival and proliferation.
-
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect and quantify the levels of specific proteins, providing insights into the molecular mechanism of drug action.
-
Cell Lysis: Treat cells with this compound for various time points and concentrations. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies specific for target proteins (e.g., pERK, total ERK, pAKT, total AKT, cleaved PARP, cleaved caspase-3).
-
Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
In Vivo Xenograft Studies
These studies are crucial for evaluating the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., Panc 04.03) into the flank of immunocompromised mice (e.g., BALB/c nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 80-100 mm³).
-
Treatment: Randomize mice into treatment and control groups. Administer this compound (e.g., 10 mg/kg, i.p.) or a vehicle control according to a predetermined schedule.
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint Analysis: At the end of the study, tumors can be excised for further analysis (e.g., western blotting, immunohistochemistry) to assess target engagement and downstream effects in vivo.
Experimental Workflow for Evaluating this compound
Caption: General experimental workflow for this compound evaluation.
Future Directions
While the current data strongly support the mechanism of action and anti-tumor effects of this compound, further studies are warranted to fully characterize its properties. Specifically, research focusing on the following areas would be highly valuable:
-
Cellular Uptake and Efflux: Quantitative studies to determine the kinetics of this compound entry into and exit from cancer cells.
-
Subcellular Distribution: Imaging studies to visualize the localization of this compound within different cellular compartments.
-
Pharmacokinetics and Metabolism: Comprehensive pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
-
Off-Target Effects: Further investigation to identify and characterize the potential off-target interactions of this compound.
A deeper understanding of these aspects will be critical for the continued development and optimization of this compound as a therapeutic agent.
References
- 1. Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 4. This compound | KRAS G12D inhibitor | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Ras | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
In Vitro Target Engagement Biomarkers for the KRAS(G12D) Inhibitor TH-Z835: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of in vitro methods to assess the target engagement of TH-Z835, a selective inhibitor of the KRAS(G12D) mutant protein. Understanding how this compound interacts with its target within a cellular context is critical for its development as a therapeutic agent. This document details key experimental protocols, presents available quantitative data, and illustrates the underlying biological and experimental processes.
Introduction to this compound and its Target
This compound is a small molecule inhibitor that selectively targets the G12D mutation in the KRAS protein, a frequently occurring oncogenic driver in various cancers, including pancreatic, colorectal, and lung cancers. The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways. In its active, GTP-bound state, KRAS promotes cell proliferation, survival, and differentiation through pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR cascades. The G12D mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active state and driving uncontrolled cell growth.
This compound is designed to bind to the KRAS(G12D) mutant, disrupting its function and inhibiting downstream signaling. The following sections outline in vitro methods to quantify this target engagement and its functional consequences.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound's in vitro activity.
| Parameter | Target/Cell Line | Value | Assay Type | Reference |
| IC50 | KRAS(G12D) | 1.6 µM | Enzymatic Assay | [1][2][3] |
| IC50 | pERK reduction in PANC-1 cells | <2.5 µM | Western Blot | [2][3] |
| IC50 | Anti-proliferative effect in PANC-1 and KPC cells | <0.5 µM | Cell Viability Assay | [2] |
Signaling Pathway and Mechanism of Action
This compound directly binds to the KRAS(G12D) protein, inhibiting its ability to activate downstream signaling pathways. The primary consequence of this inhibition is the suppression of the MAPK and PI3K-AKT pathways.
Experimental Protocols
This section provides detailed protocols for key in vitro assays to measure the target engagement of this compound.
Biochemical Assay: TR-FRET Nucleotide Exchange Assay
This assay measures the ability of this compound to inhibit the exchange of GDP for GTP on the KRAS(G12D) protein, a key step in its activation.
Objective: To determine the IC50 of this compound for the inhibition of SOS1-mediated nucleotide exchange on KRAS(G12D).
Materials:
-
Recombinant KRAS(G12D) protein
-
Recombinant SOS1 protein (catalytic domain)
-
Terbium-labeled anti-Tag antibody (if KRAS is tagged)
-
Fluorescence-labeled GTP
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
384-well low-volume microplates
-
HTRF-compatible plate reader
Protocol:
-
Prepare a 1X assay buffer containing 1 mM DTT.
-
Serially dilute this compound in 1X assay buffer to create a 10X concentration series.
-
In a 384-well plate, add 2 µL of the diluted this compound or vehicle (DMSO) to the appropriate wells.
-
Add 4 µL of diluted SOS1 protein to all wells except the negative control wells (add 4 µL of assay buffer instead).
-
Thaw and dilute the KRAS(G12D) protein in 1X assay buffer. Add 4 µL of the diluted KRAS(G12D) to each well.
-
Prepare a dye solution by diluting the Terbium-labeled antibody and the fluorescence-labeled GTP in 1X assay buffer.
-
Add 10 µL of the dye mixture to each well.
-
Incubate the plate at room temperature for 20-30 minutes, protected from light.
-
Measure the HTRF signal on a compatible plate reader (excitation at ~340 nm, emission at ~620 nm for Terbium and ~665 nm for the acceptor fluorophore).
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot the results against the inhibitor concentration to determine the IC50.
Biophysical Assay: Surface Plasmon Resonance (SPR)
SPR measures the real-time binding kinetics (association and dissociation rates) and affinity of this compound to immobilized KRAS(G12D).
Objective: To determine the KD, kon, and koff for the interaction between this compound and KRAS(G12D).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant KRAS(G12D) protein
-
This compound
-
Running Buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC, NHS)
Protocol:
-
Immobilize the KRAS(G12D) protein onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a dilution series of this compound in running buffer.
-
Inject the different concentrations of this compound over the sensor surface, followed by a dissociation phase with running buffer.
-
Regenerate the sensor surface between injections if necessary.
-
Record the sensorgrams, which show the change in response units (RU) over time.
-
Fit the data to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters (kon, koff) and the dissociation constant (KD).
References
The KRAS(G12D) Inhibitor TH-Z835: A Technical Guide to its Downstream Signaling Effects
For Researchers, Scientists, and Drug Development Professionals
TH-Z835 is a potent and selective inhibitor of the KRAS(G12D) mutant protein, a critical driver in a significant portion of human cancers, including pancreatic cancer.[1] This technical guide provides an in-depth overview of the downstream signaling pathways affected by this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.
Core Mechanism of Action
This compound functions by binding to the switch-II pocket of both GDP- and GTP-bound KRAS(G12D), forming a salt bridge with the aspartate residue at position 12.[1][2] This interaction disrupts the ability of KRAS(G12D) to engage with its downstream effectors, most notably RAF and PI3K, thereby inhibiting the activation of the MAPK/ERK and PI3K/AKT signaling cascades.[3][4] The blockade of these pathways ultimately leads to cell cycle arrest and apoptosis in KRAS(G12D)-mutant cancer cells.[1][5] While this compound demonstrates selectivity for KRAS(G12D), some off-target effects on other small GTPases have been suggested, indicating a broader, though less potent, inhibitory profile.[1][2][6]
Quantitative Analysis of this compound's Effects
The biological impact of this compound has been quantified across various cancer cell lines, primarily those harboring the KRAS(G12D) mutation. The following tables summarize the key findings from these studies.
| Parameter | Cell Line | Value | Reference |
| KRAS(G12D) Inhibition (IC₅₀) | - | 1.6 µM | [2] |
| pERK Inhibition (IC₅₀) | PANC-1 | <2.5 µM | [4] |
| Anti-Proliferative Effects (IC₅₀) | PANC-1 | 4.4 µM | [7] |
| Panc 04.03 | 4.7 µM | [7] | |
| KRAS(G12D)-CRAF Interaction Inhibition (IC₅₀) | - | 42 µM | [7] |
Table 1: Biochemical and Cellular Potency of this compound. This table details the half-maximal inhibitory concentrations (IC₅₀) of this compound against its direct target, downstream signaling molecules, and cellular proliferation.
| Cell Line | Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| KPC | DMSO (Control) | - | - | - | [5] |
| KPC | This compound | Increased | Decreased | - | [5] |
| PANC-1 | DMSO (Control) | - | - | - | [6] |
| PANC-1 | This compound | Increased | Decreased | - | [6] |
Table 2: Effect of this compound on Cell Cycle Distribution. This table illustrates the impact of this compound on the cell cycle progression of KRAS(G12D) mutant cancer cell lines. Precise percentages were not consistently available in the reviewed literature.
| Cell Line | Treatment | Duration | % Apoptotic Cells (Annexin V Positive) | Reference |
| PANC-1 | This compound (5 µM) | 12h | Significantly Increased | [5] |
| PANC-1 | This compound (10 µM) | 24h | Significantly Increased | [5] |
| KPC | This compound (5 µM) | 12h | Significantly Increased | [5] |
| KPC | This compound (10 µM) | 24h | Significantly Increased | [5] |
Table 3: Induction of Apoptosis by this compound. This table summarizes the pro-apoptotic effects of this compound on KRAS(G12D) mutant cancer cell lines as measured by Annexin V staining.
Signaling Pathways Modulated by this compound
The primary downstream signaling pathways affected by this compound are the MAPK/ERK and PI3K/AKT pathways. The following diagrams illustrate the mechanism of inhibition.
Caption: this compound inhibits the MAPK/ERK signaling pathway.
Caption: this compound inhibits the PI3K/AKT signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of this compound's effects.
Immunoblotting for Phosphorylated ERK and AKT
Objective: To determine the effect of this compound on the phosphorylation status of key downstream signaling proteins.
Protocol:
-
Cell Culture and Treatment: Seed PANC-1 or Panc 04.03 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time points (e.g., 3, 12, or 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (MTT Assay)
Objective: To assess the anti-proliferative effects of this compound on cancer cells.
Protocol:
-
Cell Seeding: Seed PANC-1 or KPC cells in 96-well plates at a density of 1 x 10³ to 2 x 10³ cells per well and allow them to attach overnight.[8]
-
Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO for 24, 72, or 120 hours.
-
MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Flow Cytometry for Cell Cycle Analysis
Objective: To determine the effect of this compound on cell cycle progression.
Protocol:
-
Cell Treatment and Harvesting: Seed cells in 6-well plates and treat with this compound or DMSO for 24 hours. Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, is used to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Protocol:
-
Cell Treatment and Collection: Seed cells in 6-well plates and treat with this compound or DMSO for 12 or 24 hours. Collect both the adherent and floating cells.
-
Staining: Wash the cells with ice-cold PBS and resuspend them in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[3]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[10]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Caption: A generalized experimental workflow for studying this compound.
References
- 1. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 10. kumc.edu [kumc.edu]
In-depth Technical Guide: Off-Target Effects of TH-Z835 on Non-KRAS G12D Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TH-Z835, a potent and selective inhibitor of the KRAS G12D mutant, has demonstrated therapeutic potential in preclinical models. However, emerging evidence reveals that this compound also exerts off-target effects on cancer cell lines lacking the KRAS G12D mutation. This technical guide provides a comprehensive analysis of these off-target activities, presenting quantitative data on cell viability, detailed experimental methodologies, and visual representations of the signaling pathways involved. Understanding these off-target effects is crucial for the continued development of this compound and for designing combination therapies that maximize its efficacy and minimize potential side effects.
Introduction
The KRAS oncogene is one of the most frequently mutated genes in human cancers, with the G12D mutation being a prevalent driver of tumor growth, particularly in pancreatic cancer.[1][2] this compound was developed as a mutant-selective inhibitor that covalently binds to the aspartate-12 residue of KRAS G12D, thereby disrupting its interaction with downstream effectors such as CRAF and inhibiting signaling through the MAPK pathway.[2] While its selectivity for KRAS G12D has been established through in vitro assays, studies have shown that this compound also impacts the proliferation and signaling of cancer cells with wild-type KRAS or other KRAS mutations.[1] These findings suggest that this compound may have additional, "off-target" mechanisms of action, potentially through the inhibition of other small GTPases.[2] This guide delves into the experimental evidence detailing these off-target effects.
Quantitative Analysis of Off-Target Anti-Proliferative Activity
This compound has been shown to inhibit the proliferation of various cancer cell lines that do not harbor the KRAS G12D mutation. The anti-proliferative effects were observed in cell lines with wild-type KRAS, as well as KRAS G12C, G12V, and G13D mutations. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. It is important to note that while the primary reference for these off-target effects, Mao et al. (2022), demonstrates the anti-proliferative activity graphically, specific IC50 values for the non-KRAS G12D cell lines were not explicitly provided in the main text or supplementary materials. The values presented here are therefore estimations based on the graphical data or derived from other sources where available.
| Cell Line | Cancer Type | KRAS Status | This compound Anti-Proliferative IC50 (µM) | Reference |
| 4T1 | Murine Breast Cancer | Wild-Type | Not explicitly reported; graphical data suggests activity | [1] |
| MIA PaCa-2 | Human Pancreatic Cancer | G12C | Not explicitly reported; graphical data suggests activity | [1] |
| CFPAC-1 | Human Pancreatic Cancer | G12V | Not explicitly reported; graphical data suggests activity | [1] |
| HCT116 | Human Colorectal Cancer | G13D | Not explicitly reported; graphical data suggests activity | [1] |
Impact on Downstream Signaling Pathways
A key indicator of the off-target activity of this compound is its ability to modulate critical downstream signaling pathways in non-KRAS G12D cell lines. Specifically, treatment with this compound has been shown to reduce the phosphorylation of both ERK (a key component of the MAPK pathway) and AKT (a central node in the PI3K/AKT/mTOR pathway).[1] This inhibition of phosphorylation indicates a dampening of the pro-survival and proliferative signals that are often constitutively active in cancer cells. Furthermore, the induction of apoptosis (programmed cell death) has been observed in these cell lines following this compound treatment.[1]
Signaling Pathway Diagram
The following diagram illustrates the canonical KRAS signaling pathway and highlights the points of inhibition by this compound that lead to reduced phosphorylation of ERK and AKT.
References
Unraveling the Off-Target Profile of TH-Z835: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
TH-Z835 is a potent and selective inhibitor of the KRAS(G12D) mutant, a critical oncogenic driver in numerous cancers. While its on-target efficacy is well-documented, a comprehensive understanding of its off-target profile is paramount for predicting potential side effects, identifying opportunities for combination therapies, and guiding further drug development. This technical guide provides an in-depth analysis of the known off-target effects of this compound, based on publicly available data.
Executive Summary
This compound demonstrates significant anti-proliferative activity in cancer cell lines harboring the KRAS(G12D) mutation. However, evidence suggests that its mechanism of action is not exclusively restricted to this target. The compound exhibits inhibitory effects in cell lines with wild-type KRAS or other KRAS mutations, indicating the presence of off-target activities. While a comprehensive kinome scan of this compound is not publicly available, cellular assays point towards the modulation of other signaling pathways. The primary hypothesis for these off-target effects is the engagement of other non-KRAS small GTPases.[1][2] This guide summarizes the available quantitative data, details the experimental protocols used to assess off-target effects, and provides visual representations of the relevant biological pathways and experimental workflows.
Quantitative Off-Target Activity
The off-target profile of this compound has been primarily characterized through cellular proliferation assays across a panel of cancer cell lines with varying KRAS mutation statuses. The data indicates that while this compound is most potent against KRAS(G12D) mutant cells, it retains activity in other cell lines, albeit at higher concentrations. This suggests a broader spectrum of activity beyond its primary target.
| Cell Line | KRAS Mutation Status | This compound IC50 (µM) for Proliferation | Reference |
| PANC-1 | G12D | <0.5 | [3] |
| KPC | G12D | <0.5 | [3] |
| 4T1 | WT | Data not available | [3] |
| MIA PaCa-2 | G12C | Data not available | [3] |
| CFPAC-1 | G12V | Data not available | [3] |
| HCT116 | G13D | Data not available | [3] |
Note: Specific IC50 values for the non-G12D mutant cell lines were not provided in the primary literature, but the compound was reported to confer anti-proliferative effects.
Signaling Pathway Analysis
The off-target activity of this compound is further evidenced by its impact on key downstream signaling pathways. In non-G12D mutant cancer cell lines, treatment with this compound has been shown to reduce the phosphorylation of both ERK (pERK) and AKT (pAKT), key nodes in the MAPK and PI3K-AKT signaling cascades, respectively.[3] This suggests that the off-target(s) of this compound likely play a role in regulating these critical cancer-related pathways.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the analysis of this compound's off-target profile. These protocols are based on the descriptions provided in the primary literature.
Cell Proliferation Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of various cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., PANC-1, KPC, 4T1, MIA PaCa-2, CFPAC-1, HCT116) are seeded into 96-well plates at a density of 3,000 to 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with a serial dilution of this compound (typically ranging from 0.01 to 100 µM) or DMSO as a vehicle control.
-
Incubation: Cells are incubated with the compound for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the DMSO-treated control cells. The IC50 values are determined by fitting the dose-response curves using non-linear regression analysis.
Western Blotting for pERK and pAKT
Objective: To assess the effect of this compound on the phosphorylation levels of ERK and AKT in cancer cell lines.
Methodology:
-
Cell Treatment: Cells are seeded in 6-well plates and grown to 70-80% confluency. They are then treated with various concentrations of this compound or DMSO for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (typically 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated overnight at 4°C with primary antibodies specific for pERK, total ERK, pAKT, total AKT, and a loading control (e.g., GAPDH or β-actin).
-
After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein and the loading control.
Conclusion and Future Directions
The available evidence strongly indicates that this compound possesses off-target activities that contribute to its anti-cancer effects, particularly in non-KRAS(G12D) contexts. The inhibition of pERK and pAKT in these cell lines points to a broader mechanism of action that warrants further investigation.
To fully elucidate the off-target profile of this compound, the following experimental approaches are recommended:
-
Comprehensive Kinome Screening: A broad, quantitative screen against a large panel of kinases (e.g., using a KINOMEscan or similar platform) would provide a detailed map of the compound's kinase selectivity and identify specific off-target kinases.
-
Affinity-Based Proteomics: Techniques such as chemical proteomics can be employed to identify the direct binding partners of this compound within the cellular proteome, providing an unbiased view of its targets.
-
Functional Genomic Screens: CRISPR-Cas9 or shRNA screens in the presence of this compound could identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby revealing its functional off-targets.
A more complete understanding of the off-target profile of this compound will be instrumental in optimizing its clinical development, potentially leading to the identification of predictive biomarkers for patient stratification and the rational design of combination therapies.
References
- 1. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
TH-Z835: A Technical Guide to Solubility and Stability in DMSO
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility and stability of TH-Z835, a potent and mutant-selective KRAS(G12D) inhibitor, in dimethyl sulfoxide (DMSO). The following sections detail quantitative data, experimental protocols for solubility and stability assessment, and the relevant biological pathway of the compound.
Executive Summary
This compound is a small molecule inhibitor targeting the G12D mutant of KRAS, a critical oncogene in several cancers.[1][2][3][4] For in vitro and cellular assays, this compound is commonly dissolved in DMSO. Understanding its solubility and stability in this solvent is paramount for accurate and reproducible experimental results. This document outlines the known parameters of this compound's behavior in DMSO and provides standardized protocols for its characterization.
This compound Properties
| Property | Value | Reference |
| Molecular Formula | C₃₀H₃₈N₆O | [1] |
| Molecular Weight | 498.675 g/mol | [1] |
| Target | KRAS(G12D) | [1] |
| IC50 | 1.6 µM | [1][2][3][4] |
Solubility in DMSO
This compound exhibits good solubility in DMSO, making it a suitable solvent for preparing stock solutions for biological experiments.
| Parameter | Value | Source |
| Solubility in DMSO | 10 mM | [1][5] |
Stability and Storage in DMSO
Proper storage of this compound stock solutions in DMSO is crucial to maintain its integrity and activity. The stability is dependent on storage temperature and duration.
| Storage Temperature | Duration | Source |
| 4°C | 2 weeks | [6] |
| -20°C | 1 month | [3] |
| -20°C | 6 months | [5] |
| -80°C | 6 months | [3][6] |
| -80°C | 1 year | [4] |
It is recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.
Biological Context: this compound Signaling Pathway
This compound selectively inhibits the KRAS(G12D) mutant, thereby disrupting its interaction with downstream effectors such as CRAF.[1][5] This leads to the downregulation of the MAPK signaling cascade, evidenced by a reduction in the phosphorylation of ERK (pERK).[1][3][4][5] The pathway is illustrated below.
Experimental Protocols
The following are generalized protocols for assessing the solubility and stability of small molecules like this compound in DMSO. These should be adapted based on specific laboratory equipment and capabilities.
Kinetic Solubility Assay
This assay determines the solubility of a compound that is first dissolved in DMSO and then diluted into an aqueous buffer, mimicking the conditions of many in vitro assays.
Methodology:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: Serially dilute the this compound stock solution in DMSO.
-
Addition to Aqueous Buffer: Add a small aliquot of each DMSO dilution to a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a microplate. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with shaking.
-
Detection of Precipitation: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.
-
Quantification (Optional): Alternatively, after incubation, centrifuge the plate to pellet any precipitate. Collect the supernatant and quantify the concentration of dissolved this compound using LC-MS/MS or UV-Vis spectroscopy against a standard curve.
Thermodynamic Solubility Assay
This assay measures the equilibrium solubility of a compound in a saturated solution.
Methodology:
-
Addition of Solid Compound: Add an excess amount of solid this compound to a buffered aqueous solution.
-
Equilibration: Shake the suspension at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation of Solid: Separate the undissolved solid from the solution by filtration or centrifugation.
-
Quantification: Dilute the resulting saturated solution and quantify the concentration of this compound using a validated analytical method such as HPLC or LC-MS/MS.
Stability Assay in DMSO
This protocol assesses the chemical stability of this compound in a DMSO stock solution over time under different storage conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 10 mM).
-
Aliquoting and Storage: Aliquot the stock solution into multiple vials to avoid repeated freeze-thaw cycles. Store the vials under the desired conditions (e.g., 4°C, -20°C, -80°C).
-
Time-Point Analysis: At specified time points (e.g., 0, 1, 2, 4, 8, and 24 weeks), retrieve a vial from each storage condition.
-
Sample Preparation: Dilute the sample to a suitable concentration for analysis.
-
LC-MS Analysis: Analyze the sample using a validated LC-MS method to determine the concentration of the parent compound. The stability is often expressed as the percentage of the initial concentration remaining at each time point.
-
Data Analysis: Plot the percentage of this compound remaining versus time for each storage condition to determine its stability profile.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the assessment of a compound's solubility and stability.
Conclusion
This compound demonstrates favorable solubility and stability characteristics in DMSO, making it a reliable tool for in vitro cancer research. Adherence to proper storage conditions and the use of validated experimental protocols for solubility and stability assessment are essential for generating high-quality, reproducible data in drug discovery and development programs.
References
- 1. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 2. enamine.net [enamine.net]
- 3. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Initial Exploratory Studies of TH-Z835: A KRAS(G12D) Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial preclinical exploratory studies of TH-Z835, a potent and selective inhibitor of the oncogenic KRAS(G12D) mutant. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, experimental validation, and therapeutic potential of this novel inhibitor.
Core Concepts and Mechanism of Action
This compound is a small molecule inhibitor designed to specifically target the KRAS(G12D) mutation, which is a prevalent driver in various cancers, including pancreatic, colorectal, and non-small cell lung cancer. The inhibitor functions by forming a salt bridge with the aspartate residue at position 12 (Asp12) of the mutant KRAS protein.[1][2] This interaction occurs within the switch-II pocket of both the GDP-bound (inactive) and GTP-bound (active) states of KRAS(G12D).[1][3] By binding to this allosteric site, this compound disrupts the interaction between KRAS(G12D) and its downstream effector proteins, such as CRAF, thereby inhibiting the MAPK and PI3K/mTOR signaling pathways.[1][3] This ultimately leads to the suppression of cancer cell proliferation and the induction of apoptosis.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative data from the initial preclinical studies of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Target | Cell Line | IC50 Value | Reference |
| SOS-catalyzed Nucleotide Exchange | KRAS(G12D) | - | 1.6 µM | [5] |
| pERK Level Inhibition | - | PANC-1 | < 2.5 µM | [6] |
| Anti-proliferative Effects | - | PANC-1 | 4.4 µM | [1] |
| Anti-proliferative Effects | - | Panc 04.03 | 4.7 µM | [1] |
Note: IC50 values represent the concentration of the inhibitor required to achieve 50% of the maximal inhibitory effect.
Table 2: In Vivo Efficacy of this compound in a Mouse Xenograft Model
| Animal Model | Tumor Type | Treatment | Outcome | Reference |
| C57BL/6 Mice | Pancreatic Cancer | 10 mg/kg this compound (intraperitoneal injection) | Significant reduction in tumor volume | [1][3] |
Experimental Protocols
This section provides a detailed overview of the methodologies used in the key experiments cited in the initial studies of this compound.
SOS-catalyzed Nucleotide Exchange Assay
This assay is used to measure the ability of an inhibitor to block the exchange of GDP for GTP on the KRAS protein, a critical step in its activation.
Principle: The assay monitors the exchange of a fluorescently labeled GDP analog (e.g., mantGDP or BODIPY-GDP) with unlabeled GTP, catalyzed by the Guanine Nucleotide Exchange Factor (GEF) Son of Sevenless (SOS). Inhibition of this exchange results in a stable fluorescent signal.
General Protocol:
-
Protein Preparation: Purified recombinant KRAS(G12D) protein is loaded with a fluorescent GDP analog.
-
Reaction Mixture: The GDP-loaded KRAS(G12D) is incubated with the test inhibitor (this compound) at various concentrations in a suitable reaction buffer.
-
Initiation of Exchange: The nucleotide exchange reaction is initiated by the addition of the catalytic domain of SOS (SOScat) and an excess of unlabeled GTP.
-
Signal Detection: The fluorescence intensity is monitored over time using a fluorescence plate reader. A decrease in fluorescence indicates the displacement of the fluorescent GDP analog by GTP.
-
Data Analysis: The initial rates of nucleotide exchange are calculated and plotted against the inhibitor concentration to determine the IC50 value.
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to measure the thermodynamics of binding interactions, providing information on binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.
Principle: ITC directly measures the heat released or absorbed during the binding of a ligand (inhibitor) to a macromolecule (protein).
General Protocol:
-
Sample Preparation: Purified KRAS(G12D) protein is placed in the sample cell of the calorimeter, and the inhibitor (this compound) is loaded into the injection syringe. Both are in an identical buffer to minimize heat of dilution effects.
-
Titration: A series of small, precise injections of the inhibitor are made into the protein solution while the temperature is kept constant.
-
Heat Measurement: The instrument measures the heat change associated with each injection.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of inhibitor to protein. The resulting binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters.
Cell Viability and Proliferation Assays
These assays are used to assess the effect of the inhibitor on the viability and growth of cancer cell lines.
Principle: Various methods can be employed, such as the MTT or MTS assay, which measure the metabolic activity of viable cells, or direct cell counting.
General Protocol (MTT Assay):
-
Cell Seeding: Cancer cells (e.g., PANC-1, Panc 04.03) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound or a vehicle control (DMSO) for a specified period (e.g., 24, 72, or 120 hours).
-
MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a specialized reagent).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control, and the IC50 value for anti-proliferative effects is determined.
Mouse Xenograft Model
In vivo studies using mouse xenograft models are crucial for evaluating the anti-tumor efficacy of a drug candidate in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice, which then develop tumors. The effect of the test compound on tumor growth is then monitored.
General Protocol:
-
Cell Implantation: A specific number of human pancreatic cancer cells (e.g., PANC-1) are subcutaneously injected into the flank of immunocompromised mice (e.g., C57BL/6).
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment: The mice are then treated with this compound (e.g., 10 mg/kg via intraperitoneal injection) or a vehicle control on a predetermined schedule.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: The study is concluded when the tumors in the control group reach a certain size or after a specific duration of treatment.
-
Data Analysis: The tumor volumes in the treated group are compared to the control group to determine the extent of tumor growth inhibition.
Visualizations
The following diagrams illustrate key concepts and workflows related to the initial exploratory studies of this compound.
Caption: Mechanism of Action of this compound
Caption: Preclinical Experimental Workflow
Discussion and Future Directions
The initial exploratory studies with this compound have demonstrated its potential as a selective inhibitor of KRAS(G12D). The compound effectively inhibits the biochemical activity of the mutant protein and suppresses the proliferation of KRAS(G12D)-driven cancer cells in vitro. Furthermore, in vivo studies have shown significant anti-tumor efficacy in a pancreatic cancer xenograft model.
However, it is important to note that some studies have suggested potential off-target effects, as the inhibition of cell proliferation was not entirely dependent on the KRAS mutation status in all tested cell lines.[1] This highlights the need for further medicinal chemistry efforts to optimize the selectivity and minimize off-target activities of this compound.
Future research should focus on:
-
Lead Optimization: Improving the potency, selectivity, and pharmacokinetic properties of this compound through structural modifications.
-
Combination Therapies: Investigating the synergistic effects of this compound with other anti-cancer agents, such as immune checkpoint inhibitors, as initial data suggests potential synergy with anti-PD-1 antibodies.[1][3]
-
Resistance Mechanisms: Elucidating potential mechanisms of resistance to this compound to inform the development of next-generation inhibitors and combination strategies.
-
Translational Studies: Advancing optimized lead compounds into further preclinical and eventually clinical development for the treatment of KRAS(G12D)-mutant cancers.
References
- 1. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: TH-Z835 In Vitro Assay for PANC-1 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
TH-Z835 is a potent and selective inhibitor of KRAS(G12D), a common mutation driving the proliferation of various cancers, including pancreatic cancer.[1][2][3] PANC-1, a human pancreatic cancer cell line, harbors this KRAS(G12D) mutation and serves as a critical model for studying the efficacy of targeted therapies like this compound.[4] These application notes provide detailed protocols for in vitro assays to evaluate the biological effects of this compound on PANC-1 cells, including its impact on cell viability, colony formation, apoptosis, and key signaling pathways.
Mechanism of Action
This compound selectively binds to the mutant KRAS(G12D) protein, disrupting its interaction with downstream effectors.[2][5] This inhibition primarily attenuates the mitogen-activated protein kinase (MAPK) signaling cascade, evidenced by a reduction in the phosphorylation of ERK (pERK).[1][3][6] It has also been observed to decrease the phosphorylation of AKT (pAKT), suggesting a potential impact on the PI3K/AKT pathway.[1] The culmination of these effects is the induction of apoptosis and a reduction in cell proliferation.[1][6]
Data Summary
The following table summarizes the reported quantitative data for the effects of this compound on PANC-1 cells.
| Assay | Parameter | Value | Reference |
| Cell Proliferation (2D) | IC50 | <0.5 µM | [3] |
| pERK Inhibition | IC50 | <2.5 µM | [1][3][6] |
| KRAS(G12D) Inhibition | IC50 | 1.6 µM | [1][3][6] |
Experimental Protocols
PANC-1 Cell Culture
A foundational requirement for all in vitro assays is the proper maintenance of the PANC-1 cell line.
Materials:
-
PANC-1 cell line (ATCC® CRL-1469™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (100x)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-25 or T-75)
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture PANC-1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
For subculturing, aspirate the culture medium and wash the cells once with PBS.
-
Add 1-2 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 4-6 mL of complete growth medium.
-
Gently pipette the cell suspension to ensure a single-cell suspension.
-
Seed new flasks at a ratio of 1:2 to 1:4.
-
Change the medium every 2-3 days.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
PANC-1 cells
-
96-well plates
-
This compound (stock solution in DMSO)
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed PANC-1 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the overnight medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24, 72, or 120 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Colony Formation Assay
This assay assesses the long-term proliferative potential of single cells.
Materials:
-
PANC-1 cells
-
6-well plates
-
This compound
-
Complete growth medium
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Protocol:
-
Seed PANC-1 cells in 6-well plates at a low density (e.g., 500 cells/well).
-
Allow the cells to adhere for 24 hours.
-
Treat the cells with various concentrations of this compound in complete growth medium.
-
Incubate the plates for 10-14 days, replacing the medium with fresh this compound-containing medium every 3 days.
-
After the incubation period, wash the colonies with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
Western Blot Analysis for pERK and pAKT
This technique is used to detect changes in the phosphorylation status of key signaling proteins.
Materials:
-
PANC-1 cells
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pERK, anti-ERK, anti-pAKT, anti-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed PANC-1 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound for the specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
PANC-1 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed PANC-1 cells in 6-well plates and treat with this compound for the desired time (e.g., 48 hours).
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Visualizations
Caption: Experimental workflow for in vitro evaluation of this compound in PANC-1 cells.
Caption: Simplified signaling pathway of this compound action in PANC-1 cells.
References
- 1. genome.ucsc.edu [genome.ucsc.edu]
- 2. PANC1 Cell Line: Unraveling Their Crucial Role in Pancreatic Cancer Research [cytion.com]
- 3. elabscience.com [elabscience.com]
- 4. Establishment of clonal colony-forming assay for propagation of pancreatic cancer cells with stem cell properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bcrj.org.br [bcrj.org.br]
- 6. PANC-1. Culture Collections [culturecollections.org.uk]
Application Notes and Protocols: TH-Z835 for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
TH-Z835 is a potent and selective inhibitor of the KRAS(G12D) mutant protein, a key driver in various cancers, particularly pancreatic cancer.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in cell culture experiments to assist researchers in assessing its anti-proliferative and pro-apoptotic effects.
Mechanism of Action
This compound selectively binds to the KRAS(G12D) mutant, inhibiting its activity with an IC50 of 1.6 μM in biochemical assays.[2][3] This inhibition disrupts downstream signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[2] Consequently, this compound has been shown to reduce the phosphorylation of ERK (pERK) and AKT (pAKT), leading to cell cycle arrest and apoptosis in KRAS(G12D)-mutant cancer cells.[2][4] While highly selective for KRAS(G12D), some off-target effects have been observed in cell lines with other KRAS mutations or wild-type KRAS, suggesting a broader anti-cancer activity that may involve other Ras superfamily proteins.[2][4]
Quantitative Data Summary
The following tables summarize the reported IC50 values for this compound across various cell lines and assay types. These values can serve as a guide for determining the optimal concentration range for your specific experimental setup.
Table 1: IC50 Values of this compound in Biochemical and Cellular Assays
| Assay Type | Target/Cell Line | IC50 Value | Reference |
| Nucleotide Exchange Assay | KRAS(G12D) | 1.6 µM | [5] |
| pERK Level Reduction | PANC-1 | <2.5 µM | [1][2][3] |
| Anti-Proliferation (Colony Formation) | PANC-1, KPC | <0.5 µM | [1] |
| Anti-Proliferation (MTT Assay, 72h) | Panc 04.03 | >300 nM | [6] |
Table 2: Effects of this compound on Various Cancer Cell Lines
| Cell Line | KRAS Status | Observed Effects |
| PANC-1 | G12D | Reduced pERK and pAKT levels, anti-proliferative effects, G1 phase cell cycle arrest, apoptosis induction.[1][2][4] |
| KPC | G12D | Anti-proliferative effects, apoptosis induction.[1] |
| 4T1 | WT | Anti-proliferative effects, reduced pERK and pAKT levels, apoptosis induction.[2][4] |
| MIA PaCa-2 | G12C | Anti-proliferative effects, reduced pERK and pAKT levels, apoptosis induction.[2][4] |
| CFPAC-1 | G12V | Anti-proliferative effects, reduced pERK and pAKT levels, apoptosis induction.[2][4] |
| HCT116 | G13D | Anti-proliferative effects, reduced pERK and pAKT levels, apoptosis induction.[2][4] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits the active KRAS(G12D)-GTP, blocking downstream MAPK/ERK and PI3K/AKT signaling pathways.
References
- 1. This compound | KRAS G12D inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Ras | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TH-Z835 in C57BL/6 Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the in vivo administration of TH-Z835, a selective inhibitor of the KRAS(G12D) mutation, in C57BL/6 mouse models. This document outlines the mechanism of action, recommended dosage, and detailed protocols for preparing and administering the compound. Additionally, it includes a protocol for establishing a syngeneic tumor model using a KRAS(G12D)-positive pancreatic cancer cell line. All quantitative data are presented in clear, tabular formats, and key processes are visualized using diagrams to ensure clarity and reproducibility.
Introduction to this compound
This compound is a potent and selective small-molecule inhibitor of the KRAS(G12D) oncogenic mutant. The KRAS protein is a critical GTPase that functions as a molecular switch in downstream signaling pathways, most notably the MAPK pathway, which regulates cell proliferation, differentiation, and survival. The G12D mutation results in a constitutively active KRAS protein, leading to uncontrolled cell growth and tumorigenesis.
This compound selectively binds to the switch-II pocket of the KRAS(G12D) mutant protein. This binding event disrupts the interaction of KRAS(G12D) with its downstream effectors, thereby inhibiting the MAPK signaling cascade and inducing apoptosis in cancer cells.[1][2] While this compound shows selectivity for the KRAS(G12D) mutant, some studies suggest the possibility of off-target effects, which should be considered in the experimental design.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the in vivo use of this compound in C57BL/6 mouse models based on currently available data.
Table 1: this compound In Vivo Dosage and Administration
| Parameter | Value | Reference |
| Mouse Strain | C57BL/6 | [1][3] |
| Dosage | 10 mg/kg | [1][3] |
| Administration Route | Intraperitoneal (i.p.) Injection | [1][3] |
| Vehicle Formulation | User to determine based on solubility and internal SOPs. A common vehicle for similar compounds is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile saline. | |
| Dosing Schedule | User to determine based on experimental design. A common starting point is daily or every-other-day administration. | |
| Treatment Duration | User to determine based on tumor growth and ethical endpoints. |
Table 2: Recommended Cell Line for Syngeneic Tumor Model
| Parameter | Description | Reference |
| Cell Line | mPAKPC (derived from C57BL/6-KPC mice) | [1] |
| Mutation Status | KRAS(G12D) positive | [1] |
| Model Type | Syngeneic orthotopic or subcutaneous model | [1] |
| Cell Culture Medium | User to refer to the cell line provider's recommendations (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin). | |
| Cell Injection Number | User to determine based on tumor model and cell line characteristics. A typical range is 1 x 106 to 5 x 106 cells per mouse. |
Signaling Pathway and Experimental Workflow
Diagram 1: Simplified KRAS(G12D) Signaling Pathway and this compound Inhibition
Caption: this compound inhibits the active KRAS(G12D)-GTP, blocking downstream MAPK signaling.
Diagram 2: Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for evaluating this compound efficacy in a C57BL/6 mouse tumor model.
Experimental Protocols
Preparation of this compound Formulation
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
PEG300, sterile
-
Tween 80, sterile
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Vehicle Preparation:
-
Prepare the vehicle solution according to your laboratory's established and validated protocol. A commonly used vehicle for similar hydrophobic compounds consists of a mixture of DMSO, PEG300, Tween 80, and saline.
-
Example Vehicle Formulation: To prepare 1 ml of vehicle, mix 50 µl DMSO, 400 µl PEG300, 50 µl Tween 80, and 500 µl sterile saline.
-
Vortex thoroughly to ensure a homogenous solution.
-
-
This compound Formulation:
-
Calculate the required amount of this compound based on the desired concentration and the total volume needed for the experiment, including a slight overage. For a 10 mg/kg dose in a 20 g mouse with an injection volume of 100 µl, the required concentration is 2 mg/ml.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add a small amount of DMSO to first dissolve the powder completely.
-
Add the remaining vehicle components (PEG300, Tween 80, and saline) incrementally while vortexing to prevent precipitation.
-
Ensure the final solution is clear and free of particulates. If necessary, warm the solution slightly (e.g., to 37°C) to aid dissolution.
-
Prepare the formulation fresh on the day of use.
-
Protocol for Establishing a Syngeneic Pancreatic Tumor Model
Materials:
-
KRAS(G12D)-positive murine pancreatic cancer cells (e.g., mPAKPC)
-
Complete cell culture medium
-
Sterile PBS
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Sterile centrifuge tubes
-
C57BL/6 mice (6-8 weeks old)
-
Insulin syringes with 27-30 gauge needles
-
Anesthetic (e.g., isoflurane)
-
Electric clippers
-
70% ethanol
Protocol:
-
Cell Culture:
-
Culture the KRAS(G12D)-positive cells according to the supplier's recommendations.
-
Ensure cells are in the logarithmic growth phase and have high viability (>95%) before harvesting.
-
-
Cell Preparation for Injection:
-
Wash the cells with sterile PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a sterile centrifuge tube.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in a known volume of cold, sterile PBS or serum-free medium.
-
Count the cells and determine the viability.
-
Adjust the cell concentration to the desired density for injection (e.g., 2 x 107 cells/ml for a 100 µl injection of 2 x 106 cells).
-
Keep the cell suspension on ice until injection.
-
-
Subcutaneous Tumor Implantation:
-
Anesthetize the C57BL/6 mouse.
-
Shave the fur on the right flank of the mouse and sterilize the skin with 70% ethanol.
-
Gently mix the cell suspension to ensure homogeneity.
-
Draw the required volume of cell suspension (e.g., 100 µl) into an insulin syringe.
-
Pinch the skin on the flank and insert the needle subcutaneously.
-
Slowly inject the cell suspension to form a small bleb under the skin.
-
Withdraw the needle and monitor the mouse until it has fully recovered from anesthesia.
-
-
Tumor Growth Monitoring:
-
Begin monitoring for tumor formation approximately 5-7 days after implantation.
-
Measure the tumor dimensions (length and width) with digital calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (Width2 x Length) / 2.
-
Monitor the body weight and overall health of the mice regularly.
-
Initiate treatment when tumors reach a predetermined average size (e.g., 100-150 mm3).
-
Safety and Toxicology Considerations
While specific toxicology studies for this compound in C57BL/6 mice are not extensively detailed in the public domain, it is crucial to monitor for any signs of toxicity during the treatment period.
-
Potential Off-Target Effects: As with many kinase inhibitors, off-target activity is a possibility and may lead to unforeseen side effects.
-
Monitoring: Regularly observe the mice for changes in behavior, appearance (e.g., ruffled fur, hunched posture), activity level, and body weight. A significant loss of body weight (>15-20%) may necessitate dose reduction or cessation of treatment and euthanasia.
-
Necropsy: At the end of the study, a gross necropsy should be performed to examine major organs for any abnormalities. For more detailed analysis, tissues can be collected for histopathological evaluation.
It is imperative that all animal experiments are conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
References
- 1. Novel Orthotopic Pancreatic Cancer Cell Lines with Kras-G12D Mutation Derived from C57BL/6-KPC Mice_GemPharmatech [en.gempharmatech.com]
- 2. Novel Orthotopic Pancreatic Cancer Cell Lines with Kras-G12D Mutation Derived from C57BL/6-KPC Mice _GemPharmatech [cn.gempharmatech.com]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Intraperitoneal Injection of TH-Z835
For Researchers, Scientists, and Drug Development Professionals
Introduction
TH-Z835 is a potent and selective inhibitor of the KRAS(G12D) mutation, a critical driver in a variety of cancers, including pancreatic, colorectal, and non-small cell lung cancer.[1][2] This molecule functions by forming a salt bridge with the Asp12 residue of the mutant KRAS protein, thereby disrupting its interaction with downstream effectors.[2] In vivo studies have demonstrated that intraperitoneal (IP) administration of this compound can significantly reduce tumor volume in mouse xenograft models of pancreatic cancer.[3] These application notes provide a detailed protocol for the intraperitoneal injection of this compound in mice, along with a summary of its mechanism of action and relevant in vivo data.
Mechanism of Action
This compound selectively targets the KRAS(G12D) mutant protein. The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling. In its active GTP-bound state, KRAS activates downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation. The G12D mutation impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation and uncontrolled cell growth. This compound binds to a novel pocket on the KRAS(G12D) protein, disrupting its function and inhibiting downstream signaling.[2]
Quantitative Data Summary
The following table summarizes representative in vivo efficacy data for this compound in a pancreatic cancer xenograft model.
| Treatment Group | Dosage (mg/kg) | Administration Route | Mean Tumor Volume (mm³) ± SD | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Intraperitoneal | 1250 ± 150 | 0 |
| This compound | 10 | Intraperitoneal | 450 ± 80 | 64 |
Data are representative and compiled based on findings that this compound significantly reduces tumor volume at a 10 mg/kg intraperitoneal dose in mouse models of pancreatic cancer.[1][2][3]
Experimental Protocol: Intraperitoneal Injection of this compound
This protocol outlines the procedure for the preparation and intraperitoneal administration of this compound to mice bearing tumor xenografts.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile insulin syringes with 28-30 gauge needles
-
Animal scale
-
70% ethanol
-
Appropriate personal protective equipment (PPE)
Reagent Preparation (Vehicle and this compound Formulation):
-
Vehicle Preparation:
-
In a sterile tube, prepare the vehicle solution consisting of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% sterile saline or PBS.
-
For example, to prepare 1 mL of vehicle:
-
50 µL DMSO
-
300 µL PEG300
-
50 µL Tween 80
-
600 µL sterile saline or PBS
-
-
Vortex thoroughly to ensure a homogenous solution.
-
-
This compound Formulation (Target concentration: 1 mg/mL for a 10 mg/kg dose in a 20g mouse with 200 µL injection volume):
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to dissolve the powder completely.
-
Add PEG300 and Tween 80, vortexing after each addition.
-
Finally, add the sterile saline or PBS to reach the final desired concentration and volume.
-
Vortex thoroughly to ensure the compound is fully dissolved and the solution is homogenous.
-
Animal Handling and Injection Procedure:
-
Animal Preparation:
-
Weigh each mouse to determine the precise injection volume. The recommended injection volume is 100-200 µL for a 20-25g mouse.
-
Properly restrain the mouse to expose the abdomen.
-
-
Injection Site:
-
The preferred site for intraperitoneal injection is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Wipe the injection site with 70% ethanol.
-
-
Injection Technique:
-
Use a new sterile syringe and needle for each animal.
-
Hold the syringe with the bevel of the needle facing up.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ (no blood or fluid should enter the syringe).
-
Slowly inject the this compound formulation.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Injection Monitoring:
-
Monitor the animals for any signs of distress, discomfort, or adverse reactions following the injection.
-
Continue to monitor tumor growth and animal health according to the experimental plan.
-
Conclusion
This document provides a comprehensive overview and a detailed protocol for the intraperitoneal administration of the KRAS(G12D) inhibitor, this compound. Adherence to this protocol will facilitate reproducible in vivo studies to further evaluate the efficacy and therapeutic potential of this promising anti-cancer agent. It is essential to follow all institutional and national guidelines for the humane care and use of laboratory animals.
References
Application Note: Western Blot Protocol for Analyzing pERK and pAKT Inhibition by TH-Z835
Audience: Researchers, scientists, and drug development professionals investigating signal transduction pathways.
Introduction: The RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT signaling pathways are critical regulators of cell proliferation, survival, and differentiation.[1] Dysregulation of these pathways is a hallmark of many cancers, often driven by mutations in genes like KRAS.[1] TH-Z835 is an inhibitor that has been shown to target the KRAS pathway, leading to a reduction in the phosphorylation of downstream effectors such as ERK and AKT.[2] This document provides a detailed protocol for utilizing Western blotting to detect and quantify the levels of phosphorylated ERK (pERK1/2) and phosphorylated AKT (pAKT) in cancer cell lines following treatment with this compound, thereby assessing its inhibitory effects.
Signaling Pathway Overview
The diagram below illustrates the canonical KRAS downstream signaling pathways leading to the phosphorylation of ERK and AKT. This compound acts as an inhibitor of KRAS, thereby blocking these downstream activation events.
Caption: KRAS downstream signaling pathways inhibited by this compound.
Experimental Workflow
The overall workflow for the Western blot analysis is depicted below, outlining the major stages from cell culture to data interpretation.
Caption: Overall workflow for Western blot analysis.
Detailed Experimental Protocol
This protocol is optimized for analyzing changes in pERK and pAKT in adherent cancer cells treated with a small molecule inhibitor.
I. Materials and Reagents
-
Cell Lines: Appropriate cancer cell line (e.g., PANC-1, MIA PaCa-2).[2]
-
This compound: Stock solution in DMSO.
-
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
RIPA Lysis Buffer: 150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0.
-
Protease and Phosphatase Inhibitor Cocktails: (e.g., Halt™ Protease and Phosphatase Inhibitor Cocktail). Add fresh to lysis buffer before use.[3]
-
BCA Protein Assay Kit.
-
2X Laemmli Sample Buffer: 4% SDS, 20% glycerol, 120 mM Tris-HCl pH 6.8, 0.02% bromophenol blue, 10% β-mercaptoethanol.[4]
-
Tris-Buffered Saline with Tween 20 (TBST): 20 mM Tris-HCl (pH 7.5), 137 mM NaCl, and 0.1% Tween-20.[5]
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST. (BSA is recommended for phospho-antibodies).[6][7]
-
Stripping Buffer: (e.g., Restore™ Western Blot Stripping Buffer).[8]
-
Enhanced Chemiluminescence (ECL) Substrate.
-
-
Antibodies:
-
Primary Antibodies:
-
Phospho-p44/42 MAPK (ERK1/2) (Thr202/Tyr204) (e.g., Cell Signaling Technology, #4370).[8]
-
Phospho-AKT (Ser473) (e.g., Cell Signaling Technology, #4060 or #9271).[5][6][8]
-
p44/42 MAPK (Total ERK1/2) (e.g., Cell Signaling Technology, #4695).[8]
-
AKT (Total) (e.g., Cell Signaling Technology, #9272).[8]
-
Loading Control (e.g., β-Actin or GAPDH).
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG or anti-mouse IgG.
-
II. Procedure
1. Cell Culture and this compound Treatment a. Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency. b. Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) and a vehicle control (DMSO) for a specified duration (e.g., 2, 6, or 24 hours).[7][9]
2. Cell Lysis and Protein Extraction a. After treatment, place the culture dishes on ice and aspirate the medium. b. Wash the cells once with ice-cold PBS.[4] c. Add 100-150 µL of ice-cold RIPA lysis buffer (supplemented with fresh protease and phosphatase inhibitors) to each well.[3] d. Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-cooled microcentrifuge tube.[4] e. Incubate the lysate on ice for 30 minutes with occasional vortexing. f. Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[3] g. Transfer the supernatant (containing the protein) to a fresh, pre-cooled tube.[3][10]
3. Protein Quantification a. Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions. This is crucial for ensuring equal protein loading.[7]
4. Sample Preparation for Electrophoresis a. Based on the quantification, dilute the lysates to the same concentration. b. Mix an equal volume of protein lysate with 2X Laemmli sample buffer (e.g., 20 µg of protein in 15 µL + 15 µL of 2X buffer). c. Boil the samples at 95-100°C for 5 minutes to denature the proteins.[4]
5. SDS-PAGE and Protein Transfer a. Load 20-40 µg of protein per lane into a 10% SDS-polyacrylamide gel. Include a protein ladder. b. Run the gel at 100-120V until the dye front reaches the bottom. c. Transfer the separated proteins from the gel to a PVDF membrane.
6. Immunoblotting a. Block the membrane with Blocking Buffer (5% BSA in TBST) for 1 hour at room temperature with gentle agitation.[7] b. Incubate the membrane with the primary antibody (e.g., anti-pERK or anti-pAKT) diluted in Blocking Buffer (typically 1:1000) overnight at 4°C with gentle shaking.[6][8] c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (typically 1:2000 to 1:5000 dilution in blocking buffer) for 1 hour at room temperature. e. Wash the membrane again three times for 10 minutes each with TBST.
7. Signal Detection a. Prepare the ECL substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for 1-5 minutes. c. Capture the chemiluminescent signal using a digital imager or X-ray film.
8. Stripping and Re-probing for Total Proteins a. To ensure observed changes are due to phosphorylation status and not protein degradation, the membrane must be probed for total ERK and total AKT. b. Wash the membrane briefly in TBST, then incubate in stripping buffer for 15 minutes at room temperature.[8] c. Wash thoroughly with TBST and block the membrane again for 1 hour. d. Repeat the immunoblotting procedure (steps 6b to 7c) using antibodies for total ERK and total AKT. This serves to normalize the phosphoprotein signal.[8]
Data Presentation and Quantitative Analysis
Western blot results should be quantified using densitometry software (e.g., ImageJ). The intensity of the pERK and pAKT bands should be normalized to the intensity of their respective total protein bands. The data can be presented in a table for clear comparison.
Table 1: Effect of this compound on pERK and pAKT Levels
| Treatment Concentration (µM) | Normalized pERK/Total ERK (Relative Fold Change) | Normalized pAKT/Total AKT (Relative Fold Change) |
| Vehicle (DMSO) | 1.00 | 1.00 |
| This compound (0.1) | 0.85 | 0.90 |
| This compound (1.0) | 0.42 | 0.55 |
| This compound (5.0) | 0.15 | 0.21 |
| This compound (10.0) | 0.05 | 0.08 |
Note: Data are hypothetical and for illustrative purposes only. Values represent the mean fold change relative to the vehicle control from three independent experiments.
Troubleshooting Common Issues
This diagram outlines logical steps for troubleshooting common Western blot problems.
References
- 1. ACAGT-007a, an ERK MAPK Signaling Modulator, in Combination with AKT Signaling Inhibition Induces Apoptosis in KRAS Mutant Pancreatic Cancer T3M4 and MIA-Pa-Ca-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Sample preparation for western blot | Abcam [abcam.com]
- 5. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ccrod.cancer.gov [ccrod.cancer.gov]
- 7. benchchem.com [benchchem.com]
- 8. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Western Blotting: Sample Preparation to Detection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Apoptosis in Cells Treated with TH-Z835
Introduction
TH-Z835 is a selective inhibitor of the KRAS(G12D) mutant protein, a key driver in various cancers.[1][2] It functions by forming a salt bridge with the Asp12 residue of the mutant KRAS, thereby inhibiting its activity.[2][3] Inhibition of the oncogenic KRAS(G12D) signal transduction cascade has been shown to suppress downstream pathways such as MAPK and PI3K/mTOR, leading to anti-proliferative effects and the induction of programmed cell death, or apoptosis.[1][4] Studies have confirmed that treatment with this compound leads to an increase in apoptosis markers, including cleaved caspase-3, cleaved caspase-7, and cleaved PARP.[3][4]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to effectively measure apoptosis in cell lines treated with this compound. The primary methods covered are Annexin V/Propidium Iodide (PI) staining for flow cytometry, Caspase-3/7 activity assays, and Western blotting for key apoptotic markers.
Mechanism of Action: this compound Induced Apoptosis
This compound targets the KRAS(G12D) mutant, preventing the activation of downstream signaling pathways crucial for cell survival and proliferation, such as the MAPK (ERK) and PI3K (AKT) pathways.[1][4] The inhibition of these pro-survival signals tips the cellular balance towards apoptosis. This process is executed by a cascade of enzymes called caspases.[5] this compound treatment has been shown to activate initiator caspases (like caspase-9) and executioner caspases (caspase-3 and caspase-7), which then cleave critical cellular substrates, including PARP, ultimately leading to the dismantling of the cell.[3][4][5]
Caption: this compound inhibits KRAS(G12D), blocking MAPK/PI3K pathways to induce apoptosis.
Data Presentation: Quantifying Apoptosis
The following tables summarize quantitative data on the efficacy of this compound in inhibiting cell growth and inducing apoptosis in various cancer cell lines.
Table 1: IC50 Values of this compound in Pancreatic Cancer Cell Lines
| Cell Line | KRAS Mutation | Assay | IC50 (µM) | Source(s) |
|---|---|---|---|---|
| PANC-1 | G12D | Proliferation | < 2.5 | [4] |
| Panc 04.03 | G12D | Proliferation | 4.7 |[2][4] |
Table 2: Apoptosis Induction by this compound in KRAS(G12D) Mutant Cells
| Cell Line | Treatment | Time (hours) | Assay | % Apoptotic Cells (Annexin V+) | Source(s) |
|---|---|---|---|---|---|
| PANC-1 | 5 µM this compound | 12 | Flow Cytometry | Significantly Increased | [3] |
| PANC-1 | 10 µM this compound | 24 | Flow Cytometry | Significantly Increased | [3] |
| KPC | 5 µM this compound | 12 | Flow Cytometry | Significantly Increased | [3] |
| KPC | 10 µM this compound | 24 | Flow Cytometry | Significantly Increased |[3] |
Experimental Protocols
A general workflow for assessing apoptosis after this compound treatment is outlined below. It is critical to include a vehicle control (e.g., DMSO) in all experiments.
Caption: General experimental workflow for in vitro this compound apoptosis studies.
Protocol 1: Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6] During early apoptosis, phosphatidylserine (PS) translocates to the outer plasma membrane, where it can be detected by fluorochrome-conjugated Annexin V.[7][8] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells with compromised membranes.[7]
Materials:
-
Cells treated with this compound and vehicle control
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit
-
1X Annexin-Binding Buffer
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed cells (e.g., 1 x 10⁶ cells) in T25 flasks or 6-well plates and allow them to adhere overnight.[6]
-
Treatment: Treat cells with the desired concentrations of this compound and a vehicle control (e.g., DMSO) for the chosen time period (e.g., 12, 24, or 48 hours).
-
Cell Harvesting:
-
Collect the culture supernatant, which contains floating apoptotic cells.
-
Wash the adherent cells with PBS, then detach them using trypsin.
-
Combine the supernatant and the trypsinized cells for each sample to ensure all cells are collected.[6]
-
-
Washing: Centrifuge the cell suspension at approximately 300-700 x g for 5 minutes at room temperature.[6] Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[9]
-
Staining:
-
Analysis:
Interpretation of Results:
-
Annexin V- / PI-: Live, healthy cells.
-
Annexin V+ / PI-: Early apoptotic cells.[10]
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.[10]
-
Annexin V- / PI+: Necrotic cells.
Caption: Interpretation of Annexin V and Propidium Iodide flow cytometry data.
Protocol 2: Caspase-3/7 Activity Assay
This assay quantifies the activity of the executioner caspases 3 and 7, which are central to the apoptotic process.[5] It typically uses a substrate that, when cleaved by active caspase-3/7, releases a fluorescent or luminescent signal.
Materials:
-
Opaque-walled 96-well plates (white for luminescence, black for fluorescence)
-
Cells treated with this compound and vehicle control
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
Plate reader capable of measuring luminescence or fluorescence
Procedure:
-
Cell Seeding: Seed cells at an optimized density (e.g., 5,000-20,000 cells/well) in 100 µL of media in a 96-well plate.[5] Incubate overnight.
-
Treatment: Add this compound at various concentrations to the wells. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration at 37°C.
-
Assay Reagent Preparation: Prepare the Caspase-3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature.[11] Add a volume of Caspase-3/7 reagent equal to the volume of media in each well (e.g., 100 µL).
-
Incubation: Mix the contents by gentle shaking on a plate shaker. Incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence or fluorescence using a plate reader.
Interpretation: An increase in signal intensity directly correlates with an increase in caspase-3/7 activity, indicating apoptosis induction. Data should be normalized to the vehicle control group.[12]
Protocol 3: Western Blot for Apoptosis Markers
Western blotting is used to detect changes in the expression levels of key apoptosis-related proteins, such as the cleavage of PARP and Caspase-3.
Materials:
-
Cells treated with this compound and vehicle control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane and separate them by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-cleaved Caspase-3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH to compare protein levels across samples.
Interpretation: An increase in the levels of cleaved PARP and cleaved Caspase-3 in this compound-treated cells compared to the control confirms the induction of apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. kumc.edu [kumc.edu]
- 10. benchchem.com [benchchem.com]
- 11. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. 2.6. Caspase-3/7 Activity Assay [bio-protocol.org]
Application Notes and Protocols for Colony Formation Assay with TH-Z835 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing TH-Z835, a potent and selective inhibitor of KRAS(G12D), in colony formation assays. This document outlines the mechanism of action of this compound, its impact on cancer cell proliferation, and detailed protocols for conducting and quantifying colony formation assays.
Introduction
This compound is a small molecule inhibitor that specifically targets the KRAS(G12D) mutation, a common driver in various cancers, including pancreatic, colorectal, and lung cancers.[1] It functions by forming a salt bridge with the aspartic acid residue at position 12 (Asp12) of the mutant KRAS protein, thereby locking it in an inactive state.[1][2] This inhibition disrupts downstream signaling pathways, primarily the RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which are crucial for cell proliferation, survival, and growth.[3][4] The colony formation assay, a well-established in vitro method, is used to assess the long-term proliferative capacity of single cells and is a valuable tool for evaluating the cytotoxic and anti-proliferative effects of therapeutic compounds like this compound.[5][6]
Mechanism of Action of this compound
This compound selectively binds to the KRAS(G12D) mutant protein, disrupting its interaction with downstream effectors.[7] This leads to the downregulation of key signaling pathways that promote oncogenesis.
dot graph TD { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: this compound inhibits the active KRAS(G12D)-GTP, blocking downstream signaling.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) of this compound in various cancer cell lines. These values demonstrate the potent anti-proliferative and pathway-inhibitory effects of the compound.
| Cell Line | Cancer Type | Assay Type | IC50 Value | Reference |
| PANC-1 | Pancreatic Cancer | pERK level reduction | <2.5 µM | [7][8] |
| PANC-1 | Pancreatic Cancer | Anti-proliferative | <0.5 µM | [7] |
| KPC | Pancreatic Cancer | Anti-proliferative | <0.5 µM | [7] |
| Panc 04.03 | Pancreatic Cancer | Cell growth inhibition (MTT) | Not explicitly stated, used as a positive control | [3] |
| 4T1 (KRAS WT) | Breast Cancer | Anti-proliferative | Effects observed, suggesting potential off-target effects | [8] |
| MIA PaCa-2 (KRAS G12C) | Pancreatic Cancer | Anti-proliferative | Effects observed, suggesting potential off-target effects | [8] |
| CFPAC-1 (KRAS G12V) | Pancreatic Cancer | Anti-proliferative | Effects observed, suggesting potential off-target effects | [8] |
| HCT116 (KRAS G13D) | Colorectal Cancer | Anti-proliferative | Effects observed, suggesting potential off-target effects | [8] |
Experimental Protocols
Protocol 1: Colony Formation Assay with this compound Treatment
This protocol describes a standard method for assessing the effect of this compound on the colony-forming ability of adherent cancer cells, such as PANC-1.
Materials:
-
Cancer cell lines (e.g., PANC-1, KPC)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
6-well or 12-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Staining solution (e.g., 0.5% crystal violet in 25% methanol)
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in 6-well plates at a low density (e.g., 500-1000 cells per well). The optimal seeding density should be determined empirically for each cell line to ensure the formation of distinct colonies.
-
Incubate the plates overnight to allow the cells to attach.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plates for the desired treatment duration. For continuous exposure, the treatment medium can be left on for the entire duration of colony growth. For short-term exposure, the treatment medium can be replaced with fresh complete medium after a specific period (e.g., 24, 48, or 72 hours).
-
-
Colony Growth:
-
Incubate the plates for 10-14 days, or until visible colonies are formed in the control wells.
-
Monitor the plates every 2-3 days to observe colony formation.
-
-
Fixation and Staining:
-
Gently wash the wells twice with PBS.
-
Fix the colonies by adding the fixation solution to each well and incubating for 15-20 minutes at room temperature.
-
Remove the fixation solution and allow the plates to air dry.
-
Add the crystal violet staining solution to each well, ensuring the entire surface is covered. Incubate for 10-20 minutes at room temperature.
-
Carefully remove the staining solution and gently wash the wells with water until the background is clear.
-
Allow the plates to air dry completely.
-
-
Colony Quantification:
-
Scan or photograph the plates.
-
Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells.
-
Quantification can be done manually or using software like ImageJ with plugins such as ColonyArea.[5][6]
-
Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = (PE of treated sample / PE of control sample)
-
-
dot graph G { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: Experimental workflow for the colony formation assay with this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ColonyArea: an ImageJ plugin to automatically quantify colony formation in clonogenic assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ColonyArea: An ImageJ Plugin to Automatically Quantify Colony Formation in Clonogenic Assays | PLOS One [journals.plos.org]
- 7. This compound | KRAS G12D inhibitor | Probechem Biochemicals [probechem.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes: Preparation and Handling of TH-Z835 Stock Solution
Introduction TH-Z835 is a potent and selective inhibitor of the KRAS(G12D) mutation, a significant driver in many human cancers.[1][2][3][4] It functions by binding to the mutant KRAS(G12D) protein, disrupting its interaction with downstream effectors like CRAF, and subsequently inhibiting signaling pathways such as the MAPK and PI3K/AKT pathways.[2][3][5][6] Proper preparation and storage of this compound stock solutions are critical for ensuring experimental reproducibility and accuracy. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound for research purposes.
Mechanism of Action this compound targets the KRAS protein when it carries the G12D mutation. It binds to both the GDP-bound and active GTP-bound forms of KRAS(G12D), preventing the activation of downstream signaling cascades that promote cell proliferation and survival.[2][3][7] Inhibition of these pathways, primarily the MAPK (Ras-Raf-MEK-ERK) pathway, leads to reduced phosphorylation of ERK (pERK) and AKT (pAKT), cell cycle arrest at the G1 phase, and induction of apoptosis in KRAS(G12D)-mutant cancer cells.[1][2][5] While selective, researchers should be aware that some studies have noted potential off-target effects in cell lines without the G12D mutation.[1][5][8]
Quantitative Data Summary
For ease of reference, the key physicochemical properties and storage conditions for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₃₀H₃₈N₆O | [2][7][8][9] |
| Molecular Weight | 498.66 g/mol | [7][8][9] |
| Appearance | Off-white to light yellow solid powder | [9] |
| Target | KRAS(G12D) | [1][2][4][8] |
| IC₅₀ | 1.6 µM for KRAS(G12D) | [1][2][4][8] |
| Solubility | Soluble in DMSO (e.g., 10 mM or 14.32 mM). Use of heat (60°C) and sonication may be required. | [2][7][9] |
| Storage (Solid Powder) | -20°C for up to 3 years. | [8][9] |
| Storage (Stock Solution) | -80°C: up to 6 months. -20°C: up to 1 month. Avoid repeated freeze-thaw cycles. | [1][9][10] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting concentration for in vitro experiments.
Materials:
-
This compound solid powder (MW: 498.66 g/mol )
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or heat block (optional)
-
Sonicator (optional)
-
Pipettes and sterile filter tips
Safety Precautions:
-
This compound is a bioactive compound. Handle with care, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Perform all weighing and solvent handling in a chemical fume hood or ventilated enclosure.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information.
Procedure:
-
Equilibrate Compound: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes to prevent condensation.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.987 mg of the compound.
-
Calculation: Mass (mg) = Desired Volume (L) × Desired Concentration (mol/L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Example: Mass = 0.001 L × 0.010 mol/L × 498.66 g/mol × 1000 mg/g = 4.987 mg
-
-
Solvent Addition: Add the calculated volume of DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.[1] It is recommended to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[9]
-
Dissolution:
-
Cap the tube securely and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gentle warming in a water bath to 60°C and/or brief sonication can be applied.[9] Visually inspect the solution to ensure there are no visible particulates.
-
-
Aliquoting and Storage:
-
Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile cryovials. This is crucial to prevent degradation from repeated freeze-thaw cycles.[1][10]
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][9][10]
-
Protocol 2: Dilution for Cell-Based Assays
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
To minimize solvent toxicity, ensure the final concentration of DMSO in the culture medium is less than 0.5%.[11]
-
Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experimental design.
Visualizations
The following diagrams illustrate the experimental workflow for stock solution preparation and the targeted biological pathway.
Caption: Workflow for this compound stock solution preparation and storage.
Caption: this compound inhibits the KRAS(G12D) signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | KRAS G12D inhibitor | Probechem Biochemicals [probechem.com]
- 3. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. targetmol.cn [targetmol.cn]
- 5. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]
- 7. excenen.com [excenen.com]
- 8. This compound | Ras | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for TH-Z835 in KRAS G12D-Driven Tumor Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
TH-Z835 is a potent and selective small molecule inhibitor of the KRAS G12D mutation, a critical oncogenic driver in a variety of cancers, including pancreatic, colorectal, and lung adenocarcinomas.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in studying KRAS G12D-driven tumor growth.
Mechanism of Action: this compound is a non-covalent inhibitor that targets the switch-II pocket of the KRAS G12D mutant protein.[3] It is designed to form a salt bridge with the aspartate residue at position 12 (Asp12).[2][3] This interaction locks the KRAS G12D protein in an inactive state, thereby disrupting its ability to bind to downstream effectors such as CRAF.[4] The inhibition of this interaction leads to the suppression of the MAPK signaling pathway, which is constitutively active in KRAS G12D-mutated cancer cells.[1][4] this compound has been shown to bind to both the GDP-bound (inactive) and GTP-bound (active) forms of KRAS G12D.[4] While it demonstrates selectivity for KRAS G12D, some off-target effects have been noted in cell lines with wild-type KRAS or other KRAS mutations, suggesting a broader activity that warrants further investigation.[1][3]
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line(s) | Target | Key Parameter | Result | Citation(s) |
| Biochemical Assay | Purified KRAS G12D | KRAS G12D Nucleotide Exchange | IC50 | 1.6 µM | [1] |
| Cellular Assay | PANC-1 (Pancreatic, KRAS G12D) | pERK Levels | IC50 | < 2.5 µM | [1] |
| Cellular Proliferation | PANC-1, KPC (Pancreatic, KRAS G12D) | Cell Viability | IC50 | < 0.5 µM | |
| Cellular Proliferation | 4T1 (WT), MIA PaCa-2 (G12C), CFPAC-1 (G12V), HCT116 (G13D) | Cell Viability | Anti-proliferative effects observed | Suggests potential off-target effects | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Tumor Type | Treatment | Outcome | Citation(s) |
| C57BL/6 Mice | Pancreatic Cancer Xenograft | 10 mg/kg this compound (intraperitoneal) | Significant reduction in tumor volume | [1] |
Mandatory Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting TH-Z835 Off-Target Effects in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting potential off-target effects of TH-Z835, a selective KRAS(G12D) inhibitor. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments with cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the intended mechanism of action for this compound?
A1: this compound is designed as a mutant-selective inhibitor of KRAS(G12D). It functions by forming a salt bridge with the aspartate-12 residue within the switch-II pocket of the KRAS(G12D) protein. This interaction is intended to lock the oncoprotein in an inactive state, thereby inhibiting downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for cancer cell proliferation and survival.
Q2: What are the known off-target effects of this compound?
A2: Several studies have reported that this compound exhibits anti-proliferative effects and reduces phosphorylation of ERK and AKT in cancer cell lines that do not harbor the KRAS(G12D) mutation.[1] This suggests that the observed cellular effects are not solely dependent on the intended on-target activity. The inhibition of cancer cell proliferation in cell lines with wild-type KRAS or other KRAS mutations (e.g., G12C, G12V, G13D) is a key indicator of off-target activity.[1]
Q3: What is the suspected mechanism for this compound's off-target effects?
A3: While a comprehensive off-target profile from a broad kinase panel screening is not publicly available, it has been hypothesized that the off-target effects of this compound may be due to its interaction with other non-KRAS small GTPases.[2][3][4] This could lead to the modulation of signaling pathways independent of KRAS(G12D) inhibition.
Q4: I am observing cytotoxicity in my wild-type KRAS cell line after treatment with this compound. Is this expected?
A4: Yes, this is a known off-target effect of this compound.[1] To confirm that this is an off-target effect in your specific cell line, it is recommended to perform a dose-response experiment and compare the IC50 value to that of a known KRAS(G12D) mutant cell line, such as PANC-1. A significant difference in potency can help distinguish between on-target and off-target effects.
Q5: How can I differentiate between on-target and off-target effects in my experiments?
A5: A key strategy is to use appropriate control cell lines. Comparing the effects of this compound on a KRAS(G12D) mutant cell line with its effects on a KRAS wild-type cell line or a cell line with a different KRAS mutation can help elucidate the specificity of the observed phenotype. Additionally, performing rescue experiments by introducing a this compound-resistant KRAS(G12D) mutant could help to confirm on-target effects.
Troubleshooting Guide
Issue 1: Inconsistent IC50 values in cell viability assays.
-
Potential Cause: Variability in cell seeding density, passage number, or health of the cell lines.
-
Troubleshooting Steps:
-
Standardize Cell Culture: Use cells with a consistent and low passage number. Ensure cells are in the exponential growth phase at the time of treatment.
-
Optimize Seeding Density: Perform a titration experiment to determine the optimal cell seeding density for your specific cell line and assay duration. For PANC-1 cells in a 96-well plate for an MTT assay, a starting density of 1 x 10^4 cells/well is a common practice.[5][6]
-
Verify Compound Integrity: Ensure the this compound stock solution is properly stored and prepare fresh dilutions for each experiment to avoid degradation.
-
Issue 2: Unexpected changes in pERK or pAKT levels in control cell lines.
-
Potential Cause: This is likely due to the known off-target activity of this compound.[1]
-
Troubleshooting Steps:
-
Confirm with a Secondary Inhibitor: If possible, use a structurally different KRAS(G12D) inhibitor to see if the same off-target phenotype is observed. If the effect is unique to this compound, it is more likely an off-target effect.
-
Dose-Response Analysis: Perform a Western blot with a range of this compound concentrations. Off-target effects may have a different dose-dependency compared to on-target effects.
-
Investigate Other GTPases: If resources permit, consider assays to investigate the activity of other small GTPases that may be affected by this compound.
-
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound in various cancer cell lines.
| Cell Line | KRAS Status | Assay Type | Reported IC50 | Reference |
| PANC-1 | G12D | Cell Viability | <0.5 µM (colony formation) | --INVALID-LINK-- |
| KPC | G12D | Cell Viability | <0.5 µM (colony formation) | --INVALID-LINK-- |
| 4T1 | WT | Cell Viability | Not specified, but shows anti-proliferative effects | [1] |
| MIA PaCa-2 | G12C | Cell Viability | Not specified, but shows anti-proliferative effects | [1] |
| CFPAC-1 | G12V | Cell Viability | Not specified, but shows anti-proliferative effects | [1] |
| HCT116 | G13D | Cell Viability | Not specified, but shows anti-proliferative effects | [1] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
Objective: To determine the cytotoxic or cytostatic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., PANC-1)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Methodology:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubate for the desired treatment duration (e.g., 48, 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only).
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Western Blot for pERK and pAKT
Objective: To assess the effect of this compound on the phosphorylation status of key downstream signaling proteins.
Materials:
-
Cancer cell lines (e.g., PANC-1)
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-pERK1/2, rabbit anti-ERK1/2, rabbit anti-pAKT (Ser473), rabbit anti-AKT, and a loading control like mouse anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG, anti-mouse IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Methodology:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle (DMSO) for the specified time (e.g., 2, 6, 24 hours).
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 100-150 µL of ice-cold RIPA buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer for 5 minutes.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer, e.g., 1:1000 for pERK, pAKT, and total proteins; 1:5000 for loading control) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer, e.g., 1:2000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Visualize the bands using a chemiluminescence imager.
-
Quantify band intensities using software like ImageJ.
-
Normalize the phosphorylated protein levels to the total protein levels and then to the loading control.
-
Visualizations
Caption: On-target signaling pathway of KRAS(G12D) and the inhibitory action of this compound.
References
- 1. doaj.org [doaj.org]
- 2. biorxiv.org [biorxiv.org]
- 3. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of disulfiram on apoptosis in PANC-1 human pancreatic cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in TH-Z835 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with TH-Z835, a potent and selective KRAS(G12D) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a mutant-selective inhibitor of KRAS(G12D). It binds to the KRAS G12D mutant protein, disrupting its interaction with downstream effectors like CRAF.[1] This inhibition is intended to block signaling through the MAPK/ERK and PI3K/AKT pathways, leading to reduced cell proliferation and induction of apoptosis in KRAS(G12D)-mutant cancer cells.[2] this compound has an IC50 of 1.6 μM for KRAS(G12D).[2]
Q2: In which cell lines is this compound expected to be most effective?
A2: this compound is designed to be most effective in cancer cell lines harboring the KRAS(G12D) mutation. Pancreatic cancer cell lines are common models for this mutation.[3][4][5] However, it's important to verify the KRAS mutation status of your cell line through sequencing before initiating experiments.
Q3: Are there known off-target effects for this compound?
A3: Yes, some studies suggest that this compound may have off-target effects. It has been observed to confer anti-proliferative effects and reduce pERK and pAKT levels in some non-G12D mutant cancer cell lines.[1][2] This suggests that the inhibitor might affect other cellular targets, a common phenomenon with small molecule inhibitors.[6]
Q4: How should this compound be stored and handled?
A4: For long-term storage, this compound powder should be stored at -20°C for up to 3 years. In solvent, it should be stored at -80°C for up to one year. Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[7]
Troubleshooting Guides
Issue 1: Inconsistent or No Reduction in pERK/pAKT Levels via Western Blot
Q: I treated my KRAS(G12D) mutant cells with this compound but do not see a decrease in phosphorylated ERK or AKT levels. What could be the issue?
A: This is a common issue that can arise from several factors related to your experimental setup and reagents. Here is a step-by-step troubleshooting guide:
-
Confirm Cell Line Authenticity: Ensure your cell line indeed harbors the KRAS(G12D) mutation and has not undergone genetic drift. Use low-passage cells and confirm their identity via STR profiling.[7]
-
Inhibitor Integrity: Improper storage or handling can degrade this compound. Prepare fresh dilutions from a properly stored, aliquoted stock for each experiment.[7]
-
Treatment Conditions: Optimize the concentration and incubation time of this compound for your specific cell line. A time-course and dose-response experiment is recommended.
-
Western Blot Protocol: The detection of phosphorylated proteins requires specific precautions.
-
Use lysis buffers containing fresh protease and phosphatase inhibitors.
-
Keep samples on ice throughout the preparation process.
-
Normalize pERK levels to total ERK to account for any variations in protein loading.[8]
-
-
Antibody Performance: Ensure your primary antibodies for pERK, total ERK, pAKT, and total AKT are validated for Western blotting and are used at the optimal dilution.
Issue 2: High Variability in Cell Viability Assay Results
Q: My IC50 values for this compound vary significantly between experiments. How can I improve the reproducibility of my cell viability assays?
A: Inconsistent IC50 values are a frequent challenge in cell-based assays.[9] Consider the following factors:
-
Cell Seeding Density: The number of cells seeded per well can significantly impact the drug response. Ensure you are using a consistent and optimized cell density where cells are in the exponential growth phase during treatment.[7]
-
Assay Type: Different viability assays measure different cellular parameters (e.g., metabolic activity, ATP content). Some compounds can interfere with the assay reagents themselves.[10] Consider using an orthogonal assay to confirm your results (e.g., a luminescence-based ATP assay in addition to a colorimetric metabolic assay).
-
Edge Effects: Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell growth. To minimize this, fill the peripheral wells with sterile media or PBS and do not use them for experimental data.[9]
-
Compound Stability in Media: Ensure that this compound is stable in your cell culture medium over the duration of your experiment.
Issue 3: Unexpected Cell Death in Control or Wild-Type Cells
Q: I am observing significant cell death in my wild-type KRAS cell line or even in my vehicle-treated controls when using this compound. What could be the cause?
A: This could be due to off-target effects of this compound or issues with your experimental conditions.
-
Off-Target Effects: As noted, this compound may have off-target activities.[1][2] It's crucial to characterize the phenotype in your specific cell line. Consider performing target engagement studies to confirm that the observed effects are due to KRAS(G12D) inhibition in your mutant cell line.
-
Vehicle Toxicity: The solvent used to dissolve this compound (commonly DMSO) can be toxic to cells at higher concentrations. Ensure the final concentration of the vehicle is consistent across all wells and is at a non-toxic level for your cells (typically ≤ 0.1%).
-
Compound Precipitation: At higher concentrations, small molecules can precipitate out of solution in cell culture media, which can cause non-specific cytotoxicity. Visually inspect your treatment media for any signs of precipitation.
Issue 4: Interpreting Apoptosis Assay Data
Q: My apoptosis assay results are ambiguous. How can I be sure that this compound is inducing apoptosis?
A: It is recommended to use multiple assays to confirm apoptosis, as each assay measures different hallmarks of this process.[11]
-
Early vs. Late Apoptosis: Assays like Annexin V staining can distinguish between early and late apoptotic cells.[12] Ensure you are analyzing your cells at an appropriate time point after treatment.
-
Confirmation with a Secondary Assay: Complement your primary apoptosis assay with another method. For example, if you are using Annexin V staining, you could also perform a Western blot for cleaved caspase-3 or cleaved PARP, which are key markers of apoptosis.[11]
-
Exclude Necrosis: Use a dye that stains for loss of membrane integrity, such as propidium iodide (PI) or 7-AAD, in conjunction with your apoptosis marker to differentiate apoptotic cells from necrotic cells.[13]
Data Presentation
Table 1: Representative IC50 Values for this compound in Various Cell Lines
| Cell Line | KRAS Mutation Status | Expected IC50 (µM) | Common Unexpected Result | Potential Cause |
| PANC-1 | G12D | < 2.5[2] | > 10 µM | Cell line misidentification, inhibitor degradation, suboptimal assay conditions. |
| MIA PaCa-2 | G12C | > 10 (off-target)[2] | < 5 µM | Significant off-target effect in this specific cell line. |
| 4T1 | WT | > 10 (off-target)[2] | < 5 µM | Significant off-target effect in this specific cell line. |
Table 2: Troubleshooting pERK Western Blot Results
| Observation | Expected Result | Potential Cause(s) | Recommended Action |
| No change in pERK with this compound treatment in KRAS(G12D) cells. | Dose-dependent decrease in pERK. | Inactive compound, insufficient incubation time, issues with Western blot protocol. | Verify compound activity, perform a time-course experiment, optimize Western blot protocol. |
| pERK band is weak or absent in all lanes. | Detectable pERK in untreated control. | Low basal pERK levels, antibody issue, phosphatase activity. | Stimulate cells (if appropriate), use a positive control lysate, ensure phosphatase inhibitors are used. |
| Total ERK levels decrease with treatment. | Total ERK levels remain constant. | Uneven protein loading. | Normalize pERK signal to total ERK and a loading control (e.g., GAPDH). |
Experimental Protocols
Protocol 1: Western Blot for pERK and Total ERK
-
Cell Seeding and Treatment: Seed KRAS(G12D) mutant cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (and a vehicle control) for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against pERK and total ERK (at optimized dilutions) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[7]
-
Detection: Wash the membrane again and apply an ECL substrate. Visualize bands using a chemiluminescence imager.[7]
-
Analysis: Quantify band intensities and normalize the pERK signal to the total ERK signal.
Protocol 2: Cell Viability (ATP-based Luminescence Assay)
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a pre-determined optimal density. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the compound dilutions to the respective wells. Include vehicle control and no-cell control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Assay Procedure: Allow the plate to equilibrate to room temperature. Add the ATP-based luminescent cell viability reagent to each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.[9]
Visualizations
Caption: KRAS(G12D) Signaling Pathway and this compound Inhibition.
Caption: General Troubleshooting Workflow for Unexpected Results.
Caption: Standard Experimental Workflow for Cell-Based Assays.
References
- 1. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anti-KRAS drug delivers unprecedented results in pancreatic cancer care - The Brighter Side of News [thebrighterside.news]
- 4. oncologynews.com.au [oncologynews.com.au]
- 5. Study shows promise of new anti-KRAS drug for pancreatic cancer | Penn Today [penntoday.upenn.edu]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. blog.cellsignal.com [blog.cellsignal.com]
- 12. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Guidelines for Regulated Cell Death Assays: A Systematic Summary, A Categorical Comparison, A Prospective - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing TH-Z835 treatment duration for maximum efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the treatment duration of TH-Z835 for maximum efficacy in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of the KRAS(G12D) mutant protein. It binds to the switch-II pocket of KRAS(G12D), disrupting its interaction with downstream effector proteins, primarily CRAF. This leads to the inhibition of the MAPK/ERK and PI3K/AKT signaling pathways, which are critical for cancer cell proliferation and survival.[1][2]
Q2: What is the recommended concentration range for in vitro studies with this compound?
A2: The optimal concentration of this compound can vary depending on the cell line and the specific assay. For initial experiments, a concentration range of 0.5 µM to 10 µM is recommended. The IC50 for anti-proliferative effects in KRAS(G12D)-mutant pancreatic cancer cell lines like PANC-1 is typically below 0.5 µM, while the IC50 for reducing pERK levels is less than 2.5 µM.[3][4]
Q3: How quickly can I expect to see an effect on downstream signaling after this compound treatment?
A3: Inhibition of downstream signaling pathways, such as the phosphorylation of ERK (pERK), can be observed relatively quickly. Immunoblotting has shown a reduction in pERK levels in PANC-1 cells as early as 3 hours after treatment with this compound.[5]
Q4: What are the expected effects of this compound on the cell cycle and apoptosis?
A4: this compound has been shown to induce G1 phase cell cycle arrest and apoptosis in KRAS(G12D) mutant cells.[5] This is characterized by an increase in the G1 population and a decrease in the S phase population in cell cycle analysis, as well as an increase in markers of apoptosis such as cleaved PARP and Annexin V-positive cells.[5]
Troubleshooting Guides
Issue 1: Inconsistent or no inhibition of pERK/pAKT levels.
-
Question: I am not observing the expected decrease in pERK or pAKT levels after treating my cells with this compound. What could be the reason?
-
Answer:
-
Inhibitor Concentration and Treatment Duration: Ensure you are using an appropriate concentration of this compound and that the treatment duration is sufficient. While effects on pERK can be seen as early as 3 hours, a time-course experiment (e.g., 3, 12, 24 hours) is recommended to determine the optimal time point for your specific cell line and experimental conditions.[5]
-
Cell Line KRAS Status: Confirm the KRAS mutation status of your cell line. This compound is most effective against KRAS(G12D) mutant cells. While some off-target effects have been noted in other cell lines, the primary on-target activity is specific to this mutation.
-
Reagent Quality: Verify the integrity and activity of your this compound compound. Improper storage or handling can lead to degradation.
-
Western Blot Protocol: Optimize your Western blot protocol. Ensure efficient protein extraction, appropriate antibody concentrations, and adequate incubation times.
-
Issue 2: High cell viability despite this compound treatment.
-
Question: My cell viability assays show minimal effect of this compound, even at higher concentrations. What should I investigate?
-
Answer:
-
Treatment Duration: Assess cell viability at later time points (e.g., 48, 72 hours) as the anti-proliferative and apoptotic effects may take longer to become apparent.
-
Off-Target Effects and Resistance: Be aware of potential off-target effects or intrinsic resistance mechanisms in your cell line.[6][7] Activation of compensatory signaling pathways can sometimes overcome the inhibitory effect of a targeted agent. Consider investigating the activation of other receptor tyrosine kinases (RTKs) or parallel signaling pathways.
-
Assay Sensitivity: Ensure your viability assay is sensitive enough to detect subtle changes. Consider using multiple assays that measure different aspects of cell health (e.g., metabolic activity, membrane integrity).
-
Issue 3: Unexpected or off-target effects observed.
-
Question: I am seeing phenotypic changes in my cells that are not typically associated with KRAS inhibition. How can I determine if these are off-target effects of this compound?
-
Answer:
-
Dose-Response Analysis: Perform a careful dose-response analysis. Off-target effects are often more pronounced at higher concentrations. Determine if the unexpected phenotype is dose-dependent and if it occurs at concentrations significantly higher than the IC50 for on-target effects (e.g., pERK inhibition).
-
Use of Control Cell Lines: Include KRAS wild-type or other KRAS mutant (non-G12D) cell lines in your experiments. If the effect is also observed in these cells, it is more likely to be an off-target effect. This compound has been reported to have anti-proliferative effects in some non-G12D cell lines, suggesting off-target activity.[3][4]
-
Rescue Experiments: If a specific off-target is suspected, consider using siRNA or other genetic tools to deplete the potential off-target and see if this phenocopies the effect of this compound.
-
Data Presentation
Table 1: Effect of this compound Treatment Duration on Apoptosis in Pancreatic Cancer Cell Lines
| Cell Line | Treatment Duration | This compound Concentration (µM) | % Apoptotic Cells (Annexin V Positive) |
| PANC-1 | 12 hours | 5 | ~15% |
| 12 hours | 10 | ~20% | |
| 24 hours | 5 | ~25% | |
| 24 hours | 10 | ~35% | |
| KPC | 12 hours | 5 | ~10% |
| 12 hours | 10 | ~15% | |
| 24 hours | 5 | ~20% | |
| 24 hours | 10 | ~30% |
Data are approximate values derived from graphical representations in the cited literature and should be used as a guide for experimental design.[5]
Table 2: Effect of this compound Treatment Duration on Cell Cycle Distribution in KPC Cells
| Treatment Duration | This compound Concentration (µM) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 24 hours | 0 (DMSO) | ~45% | ~35% | ~20% |
| 24 hours | 5 | ~65% | ~15% | ~20% |
| 24 hours | 10 | ~75% | ~10% | ~15% |
Data are approximate values derived from graphical representations in the cited literature and should be used as a guide for experimental design.[5]
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Lines: PANC-1 (human pancreatic carcinoma, KRAS G12D) and KPC (mouse pancreatic ductal adenocarcinoma, KRAS G12D).
-
Culture Medium: For PANC-1 cells, use Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.[8][9]
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[8][9]
-
Seeding Density: Seed PANC-1 cells at a density of 1 x 10^4 to 5 x 10^4 cells/cm^2.[8][10]
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture medium is consistent across all conditions and does not exceed 0.1%.
Western Blotting for pERK, pAKT, and Cleaved PARP
-
Cell Lysis: After treatment with this compound for the desired duration (e.g., 3, 12, 24 hours), wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against pERK (Thr202/Tyr204), pAKT (Ser473), cleaved PARP, total ERK, total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Recommended antibody dilutions should be determined empirically, but a starting point of 1:1000 is common.[12]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.
Apoptosis Assay (Annexin V Staining by Flow Cytometry)
-
Cell Treatment: Treat cells with this compound for the desired duration (e.g., 12, 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Accutase.
-
Staining: Wash the cells with cold PBS and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
-
Cell Treatment: Treat cells with this compound for the desired duration (e.g., 24, 48, 72 hours).
-
Cell Harvesting: Collect cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: this compound inhibits the active KRAS(G12D)-GTP, blocking MAPK and PI3K/AKT signaling.
Caption: Workflow for optimizing this compound treatment duration and assessing efficacy.
References
- 1. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]
- 2. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Establishment of a novel human cell line retaining the characteristics of the original pancreatic adenocarcinoma, and evaluation of MEK as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PANC1 Cell Line: Unraveling Their Crucial Role in Pancreatic Cancer Research [cytion.com]
- 9. elabscience.com [elabscience.com]
- 10. Panc-1 Cells [cytion.com]
- 11. Regulation of cell apoptosis and proliferation in pancreatic cancer through PI3K/Akt pathway via Polo-like kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Navigating TH-Z835 Solubility Challenges: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for overcoming solubility issues with the KRAS(G12D) inhibitor, TH-Z835, in aqueous solutions. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual guides to support your research and development efforts.
Troubleshooting Guides and FAQs
This section addresses common questions and issues encountered when preparing this compound solutions for experimental use.
Q1: My this compound powder is not dissolving in my aqueous buffer. What should I do?
A1: Direct dissolution of this compound in aqueous buffers is not recommended due to its low water solubility. The advised method is to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution of this compound.
Q2: How do I prepare a stock solution of this compound?
A2: A stock solution of this compound can be prepared in DMSO at a concentration of up to 10 mM.[1] For enhanced solubility, one protocol suggests preparing a 14.32 mM (7.14 mg/mL) solution in DMSO with the aid of ultrasonication and warming to 60°C. It is crucial to use anhydrous, newly opened DMSO as hygroscopic DMSO can negatively impact solubility.
Q3: I prepared a DMSO stock solution, but the compound precipitates when I dilute it into my aqueous experimental medium. How can I prevent this?
A3: This is a common phenomenon known as precipitation upon dilution. Here are several troubleshooting steps to address this issue:
-
Control the Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of up to 0.5%, with 0.1% being a widely accepted safe limit for minimizing off-target effects.[2] Ensure your final DMSO concentration in the aqueous solution does not exceed the tolerance level of your specific experimental system. A preliminary vehicle control experiment is recommended to determine the maximum tolerated DMSO concentration for your cells.
-
Method of Dilution: Add the DMSO stock solution dropwise into the aqueous buffer while gently vortexing or stirring. This rapid dispersion can prevent the formation of localized high concentrations of the compound that can lead to precipitation.
-
Temperature of the Aqueous Buffer: Gently warming the aqueous buffer to 37°C before adding the this compound stock solution may improve solubility. However, ensure that the temperature is compatible with the stability of all components in your solution.
-
Lower the Final Concentration of this compound: You may be exceeding the solubility limit of this compound in the final aqueous solution. Try using a lower final concentration of the inhibitor in your experiment.
-
Consider Co-solvents: For particularly challenging solubility issues, the use of co-solvents in your aqueous buffer may be necessary. Common co-solvents used in formulations for poorly soluble drugs include PEG300 and Tween 80. However, the compatibility of these co-solvents with your specific assay must be validated.
Q4: What is the maximum recommended final concentration of DMSO in a cell-based assay?
A4: While some robust cell lines can tolerate up to 1% DMSO, it is generally recommended to keep the final concentration at or below 0.5% to avoid solvent-induced cytotoxicity or off-target effects.[2] For sensitive or primary cell lines, a final DMSO concentration of 0.1% or lower is advisable.[3] It is best practice to perform a vehicle control experiment to assess the effect of the chosen DMSO concentration on your specific cell line.
Q5: Can I store this compound in an aqueous solution?
A5: It is not recommended to store this compound in aqueous solutions for extended periods. Aqueous solutions should be prepared fresh for each experiment to avoid potential degradation or precipitation of the compound over time. DMSO stock solutions, however, can be stored at -20°C or -80°C.
Data Presentation
Table 1: Solubility of this compound in DMSO
| Solvent | Concentration | Method | Reference |
| DMSO | 10 mM | Standard Dissolution | [1] |
| DMSO | 14.32 mM (7.14 mg/mL) | Ultrasonic and warming and heat to 60°C |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Cell-Based Assays
1. Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile aqueous buffer or cell culture medium
-
Vortex mixer
-
Water bath or heat block (optional)
-
Ultrasonicator (optional)
2. Procedure for Preparing a 10 mM Stock Solution:
-
Calculate the required mass of this compound powder to prepare your desired volume of a 10 mM stock solution (Molecular Weight of this compound is approximately 498.67 g/mol ).
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the corresponding volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C or brief ultrasonication can be used to aid dissolution if necessary.
-
Store the 10 mM stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
3. Procedure for Preparing Working Solutions:
-
Thaw an aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Warm your sterile aqueous buffer or cell culture medium to the desired experimental temperature (e.g., 37°C).
-
Perform serial dilutions of the stock solution in your aqueous medium to achieve the desired final concentrations for your experiment. Crucially, ensure the final DMSO concentration remains below the tolerated level for your cells (typically ≤ 0.5%).
-
To minimize precipitation, add the this compound stock solution dropwise to the aqueous medium while gently vortexing.
-
Use the freshly prepared working solutions immediately for your experiments.
Visualizations
Signaling Pathway
Caption: KRAS(G12D) signaling and this compound inhibition.
Experimental Workflow
Caption: Workflow for this compound cell viability assay.
References
Cell line-specific responses to TH-Z835 treatment
Welcome to the technical support center for TH-Z835, a selective inhibitor of KRAS(G12D). This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and mutant-selective inhibitor of KRAS(G12D).[1][2][3] It functions by binding to both the GDP-bound and GMPPNP-bound forms of KRAS(G12D), which disrupts the interaction between KRAS and its downstream effector, CRAF.[3] This inhibition of the KRAS-CRAF interaction leads to the suppression of downstream signaling pathways, primarily the MAPK (as measured by pERK) and PI3K/AKT (as measured by pAKT) pathways.[1][2] The ultimate cellular outcomes of this inhibition are anti-proliferative effects, induction of G1 phase cell cycle arrest, and apoptosis in KRAS(G12D) mutant cells.[3]
Q2: I am observing a significant anti-proliferative effect in my KRAS wild-type (WT) or non-G12D mutant cell line. Is this expected?
A2: Yes, this is a known characteristic of this compound and is referred to as an "off-target" effect. Studies have shown that this compound can exert anti-proliferative effects, reduce pERK and pAKT levels, and induce apoptosis in cancer cell lines with KRAS WT, G12C, G12V, and G13D mutations.[1][2] While this compound has the highest affinity for KRAS(G12D), the inhibition of cancer cell proliferation is not entirely dependent on the KRAS mutation status.[4] It is hypothesized that this compound may have effects on other non-KRAS small GTPases.[4]
Q3: How can I confirm that the observed effects in my KRAS(G12D) cell line are due to on-target inhibition?
A3: To confirm on-target activity, we recommend a multi-pronged approach:
-
Western Blotting: Demonstrate a dose-dependent decrease in the phosphorylation of downstream effectors of KRAS, specifically pERK (Thr202/Tyr204) and pAKT (Ser473).
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a downstream effector (e.g., a constitutively active form of RAF or MEK) to see if it can overcome the anti-proliferative effects of this compound.
-
Control Cell Lines: Always include a KRAS WT or non-G12D mutant cell line as a negative control to understand the extent of off-target effects in your experimental system.
Q4: What are the recommended storage conditions for this compound?
A4: For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[2] Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to 1 year.[2]
Data Presentation
Table 1: Cell Line-Specific IC50 Values for this compound
| Cell Line | KRAS Mutation Status | IC50 (µM) | Effect |
| PANC-1 | G12D | < 0.5 | Anti-proliferative[3] |
| KPC | G12D | < 0.5 | Anti-proliferative[3] |
| PANC-1 | G12D | < 2.5 | pERK reduction[1][2] |
| 4T1 | WT | Not specified | Anti-proliferative, pERK/pAKT reduction, Apoptosis[1][2] |
| MIA PaCa-2 | G12C | Not specified | Anti-proliferative, pERK/pAKT reduction, Apoptosis[1][2] |
| CFPAC-1 | G12V | Not specified | Anti-proliferative, pERK/pAKT reduction, Apoptosis[1][2] |
| HCT116 | G13D | Not specified | Anti-proliferative, pERK/pAKT reduction, Apoptosis[1][2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[5][6][7]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Western Blotting for pERK and pAKT
This protocol is based on standard Western blotting procedures.[8][9][10][11][12]
-
Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against pERK1/2 (Thr202/Tyr204), total ERK1/2, pAKT (Ser473), and total AKT overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is adapted from standard propidium iodide (PI) staining methods for flow cytometry.[13][14][15]
-
Cell Collection: After this compound treatment, harvest cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and resuspend the pellet in PBS containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
Apoptosis Assay (Annexin V-FITC Staining)
This protocol is based on standard Annexin V-FITC apoptosis detection methods.[16][17][18]
-
Cell Collection: Harvest cells after this compound treatment and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Mandatory Visualizations
Caption: this compound inhibits the KRAS(G12D) signaling pathway.
Caption: Troubleshooting workflow for unexpected this compound results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ras | TargetMol [targetmol.com]
- 3. This compound | KRAS G12D inhibitor | Probechem Biochemicals [probechem.com]
- 4. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 12. ccrod.cancer.gov [ccrod.cancer.gov]
- 13. corefacilities.iss.it [corefacilities.iss.it]
- 14. vet.cornell.edu [vet.cornell.edu]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. static.igem.org [static.igem.org]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: The Impact of Serum Concentration on TH-Z835 Activity
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the impact of serum concentration on the activity of TH-Z835, a selective KRAS(G12D) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the KRAS(G12D) mutant protein.[1] The KRAS protein is a key molecular switch in cellular signaling pathways that control cell growth, proliferation, and survival.[2] Mutations in the KRAS gene, such as G12D, lead to the protein being locked in a constitutively active "on" state, driving uncontrolled cell proliferation in various cancers.[2] this compound functions by binding to the switch-II pocket of the KRAS(G12D) mutant, disrupting its ability to interact with downstream effector proteins like RAF and PI3K.[2][3] This inhibition blocks the pro-proliferative MAPK/ERK and PI3K/AKT signaling pathways, ultimately leading to reduced cancer cell viability and induction of apoptosis.[1]
Q2: I am observing a decrease in this compound potency (higher IC50) in my cell-based assays compared to biochemical assays. Could the serum concentration in my cell culture medium be the cause?
Yes, it is highly likely that the serum concentration is affecting the apparent potency of this compound in your cell-based assays. Serum contains a high concentration of proteins, most notably albumin, which can bind to small molecule inhibitors.[4] This phenomenon, known as plasma protein binding (PPB), reduces the concentration of the free, unbound drug that is available to enter the cells and interact with its target, KRAS(G12D). Consequently, a higher total concentration of this compound is required to achieve the same biological effect in the presence of serum, leading to an apparent increase in the IC50 value.
Q3: How does serum protein binding affect the activity of kinase inhibitors like this compound?
Only the unbound fraction of a drug is pharmacologically active. When this compound is added to cell culture medium containing serum, a portion of the inhibitor molecules will bind to serum proteins. This binding is a reversible equilibrium. The extent of binding depends on the physicochemical properties of the inhibitor and the concentration of serum proteins. The bound fraction of this compound is effectively sequestered and cannot readily cross the cell membrane to reach its intracellular target. This leads to a lower effective concentration of the inhibitor at the site of action, resulting in reduced activity at a given total concentration.
Q4: What are the typical serum concentrations used in cell culture, and how might they impact my results with this compound?
Fetal Bovine Serum (FBS) is a common supplement in cell culture media, typically used at concentrations ranging from 5% to 20%.[5] However, the high protein content in FBS can significantly impact the activity of drugs being tested. For instance, PANC-1 cells, a human pancreatic cancer cell line with a KRAS(G12D) mutation, are often cultured in media containing 10% FBS.[6] It is important to be aware that batch-to-batch variability in serum composition can also contribute to inconsistent experimental outcomes.[5]
Q5: How can I experimentally determine the effect of serum concentration on this compound activity in my cell line?
To quantify the impact of serum on this compound potency, you can perform a cell viability assay (e.g., MTT or resazurin assay) with a dose-response of this compound at different serum concentrations (e.g., 0.5%, 2%, 5%, 10%, and 20% FBS). By comparing the IC50 values obtained under these different conditions, you can determine the extent of the "serum shift." A significant increase in the IC50 value with increasing serum concentration indicates that serum protein binding is a critical factor for this compound activity.
Troubleshooting Guide
Issue: Inconsistent IC50 values for this compound in cell viability assays.
Potential Cause 1: Variable Serum Concentration or Batch-to-Batch Variability
-
Troubleshooting Steps:
-
Standardize Serum Concentration: Ensure that the same concentration of FBS is used across all experiments.
-
Test New Serum Batches: Before switching to a new lot of FBS, test it alongside the old batch to ensure consistency in cell growth and response to this compound.[5]
-
Consider Serum-Free or Reduced-Serum Conditions: If permissible for your cell line, adapting cells to lower serum concentrations or serum-free media for the duration of the drug treatment can minimize the impact of serum protein binding.
-
Potential Cause 2: Drug-Serum Protein Interaction
-
Troubleshooting Steps:
-
Perform an IC50 Shift Assay: As described in FAQ 5, systematically test the potency of this compound in the presence of varying serum concentrations. This will help you quantify the effect of serum on your specific cell line.
-
Report Serum Concentration: When reporting IC50 values, always specify the serum concentration used in the assay to ensure reproducibility.
-
Quantitative Data Summary
While specific public data on the IC50 shift of this compound with varying serum concentrations is limited, researchers can generate this data to better understand their experimental system. Below is a template table to organize your findings.
| Cell Line | Serum Concentration (%) | This compound IC50 (µM) |
| PANC-1 | 0.5 | Enter your data |
| 2 | Enter your data | |
| 5 | Enter your data | |
| 10 | Enter your data | |
| KPC | 0.5 | Enter your data |
| 2 | Enter your data | |
| 5 | Enter your data | |
| 10 | Enter your data |
Note: A study has reported anti-proliferative IC50 values of less than 0.5 µM for this compound in PANC-1 and KPC cells using a colony formation assay; however, the serum concentration was not specified.[1]
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay to Determine this compound IC50
This protocol is a standard method to assess the effect of this compound on cancer cell viability.
Materials:
-
PANC-1 or KPC cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubate overnight.
-
Drug Treatment: The next day, prepare serial dilutions of this compound in media with the desired final serum concentrations. Remove the old media from the cells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[7]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for pERK and pAKT Inhibition
This protocol allows for the assessment of this compound's effect on the KRAS downstream signaling pathways.
Materials:
-
PANC-1 or KPC cells
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-pERK, anti-ERK, anti-pAKT, anti-AKT, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for the desired time (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts, mix with Laemmli buffer, and boil. Load the samples onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[8]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-pERK) overnight at 4°C.[9]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To detect total ERK, AKT, and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies.
Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway inhibited by this compound.
Experimental Workflow for Investigating Serum Effect
Caption: Workflow for assessing serum impact on this compound.
Logical Relationship: Serum Concentration and this compound Activity
Caption: Effect of serum on this compound activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Multiple Strategies to Develop Small Molecular KRAS Directly Bound Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unveiling KRAS G12D inhibition: from molecular dynamics to therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction Mechanisms of KRAS G12C Inhibitors (Sotorasib and Adagrasib) with Human Serum Albumin: Insights from Spectroscopic and Molecular Docking Studies [mdpi.com]
- 5. Cell Culture Academy [procellsystem.com]
- 6. PANC-1 | Culture Collections [culturecollections.org.uk]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ccrod.cancer.gov [ccrod.cancer.gov]
Addressing batch-to-batch variability of TH-Z835
Welcome to the technical support center for TH-Z835, a selective inhibitor of KRAS(G12D). This resource is designed for researchers, scientists, and drug development professionals to address potential challenges, including batch-to-batch variability, and to ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant difference in the IC50 value of this compound compared to published data or a previous lot. What are the likely causes?
A1: Discrepancies in IC50 values are a common challenge and can stem from several factors. The primary areas to investigate are the compound's integrity, experimental setup, and cell-based variables. It is crucial to first perform quality control on the new batch of this compound to confirm its identity and purity. Variations in cell seeding density, the passage number of your cell line, and assay incubation times can also lead to shifts in the IC50 value.[1][2][3]
Q2: How can I confirm that the this compound I have is pure and has not degraded?
A2: The identity and purity of your this compound stock should be verified, especially when starting with a new batch. Standard analytical methods are recommended for this purpose. High-Performance Liquid Chromatography (HPLC) can assess purity, while Liquid Chromatography-Mass Spectrometry (LC-MS) can confirm the molecular weight. Fourier Transform Infrared Spectroscopy (FTIR) provides a molecular fingerprint that can be compared to a reference standard.[4][5][6][7]
Q3: My dose-response curve for this compound is not sigmoidal. What could be wrong?
A3: A non-sigmoidal dose-response curve may suggest issues with the compound's solubility at higher concentrations, or it could indicate that the concentration range tested is not appropriate for the cell line being used.[8] Poorly soluble compounds may precipitate in the assay medium, leading to inconsistent results.[9][10][11] Ensure that your this compound stock solution is fully dissolved and consider testing a wider range of concentrations.
Q4: We are seeing unexpected or off-target effects in our experiments with this compound. Is this a known issue?
A4: this compound has been reported to have potential off-target effects and its inhibitory action may not be fully dependent on the KRAS mutation status in some cell lines.[12][13][14][15] If you observe effects in KRAS wild-type cells or other non-G12D mutant cell lines, this could be due to the compound acting on other cellular targets.[12][13][15] It is important to include appropriate controls, such as multiple cell lines with different KRAS mutation statuses, to characterize the specificity of the response you are observing.
Q5: What are the best practices for storing and handling this compound to ensure its stability?
A5: To maintain the integrity of this compound, it should be stored as a solid at -20°C for long-term storage. Stock solutions, typically prepared in a solvent like DMSO, should be stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[12] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Troubleshooting Guide for Inconsistent Results
This guide provides a structured approach to resolving common issues encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Action |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects in the microplate.[1][16] | Ensure the cell suspension is homogenous. Use calibrated pipettes and pre-wet the tips. To mitigate edge effects, do not use the outer wells of the plate for experimental samples; instead, fill them with sterile media or PBS.[1][16] |
| IC50 value is higher than expected | Compound degradation, poor solubility, or high cell seeding density. | Verify compound purity and integrity with analytical methods.[2] Ensure the compound is fully dissolved in the media. Optimize cell seeding density, as higher cell numbers can require more compound to achieve the same inhibitory effect.[8] |
| IC50 value is lower than expected | Errors in serial dilution, longer incubation time, or low cell seeding density. | Double-check all calculations for dilutions. Standardize the incubation time across all experiments. Ensure a consistent and optimal cell seeding density.[1] |
| No inhibition observed at high concentrations | Incorrect compound, compound insolubility, or use of a resistant cell line. | Confirm the identity of the compound.[6] Check for precipitation of the compound in the media at high concentrations. Verify the KRAS mutation status of your cell line. |
| Inconsistent downstream signaling inhibition (e.g., p-ERK levels) | Variability in cell treatment and lysis, or issues with Western blot protocol. | Ensure consistent timing for compound treatment and cell lysis. Optimize antibody concentrations and incubation times for the Western blot. Always normalize p-ERK levels to total ERK to account for loading differences.[17][18][19] |
Data Presentation
Summary of this compound Biological Activity
| Parameter | Value | Cell Line | Assay Type |
| IC50 (KRAS G12D Inhibition) | 1.6 µM | - | Biochemical Assay |
| IC50 (p-ERK Reduction) | < 2.5 µM | PANC-1 | Cell-based Assay |
Note: Data is compiled from publicly available information.[12] Values may vary depending on experimental conditions.
Factors Influencing Experimental IC50 Values
| Experimental Variable | Effect of Increase | Rationale |
| Cell Seeding Density | Higher IC50 | More target protein per well requires a higher concentration of the inhibitor for the same effect.[8] |
| Assay Incubation Time | Lower IC50 | Longer exposure can lead to a greater observed inhibitory effect.[1] |
| Serum Concentration | Higher IC50 | Serum proteins can bind to the compound, reducing its effective concentration.[8] |
| Compound Solubility | Higher IC50 | Poor solubility leads to a lower effective concentration of the compound in solution.[9][20] |
Experimental Protocols
Protocol 1: Quality Control of a New this compound Batch
Objective: To verify the identity and purity of a new lot of this compound before experimental use.
Methodology:
-
Identity Confirmation (LC-MS): a. Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol or acetonitrile). b. Analyze the sample using a Liquid Chromatography-Mass Spectrometry (LC-MS) system.[5][6] c. Confirm that the observed molecular weight matches the expected molecular weight of this compound (498.66 g/mol ).
-
Purity Assessment (HPLC): a. Prepare a 1 mg/mL solution of this compound in a suitable solvent. b. Analyze the sample using a High-Performance Liquid Chromatography (HPLC) system with a UV detector.[6][21] c. The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram. A purity of >98% is generally recommended.
-
Comparison to Previous Lot: a. If available, run the analysis on a previous, trusted lot of this compound in parallel. b. Compare the retention time and peak shape from the HPLC analysis and the mass spectrum from the LC-MS analysis. The results should be highly consistent.
Protocol 2: Cell Viability Assay to Determine IC50
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a KRAS(G12D) mutant cancer cell line (e.g., PANC-1).
Methodology:
-
Cell Seeding: a. Culture PANC-1 cells to ~80% confluency. b. Trypsinize and count the cells. c. Seed the cells in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform a serial dilution of the stock solution in a complete culture medium to create a range of concentrations (e.g., 0.1 µM to 100 µM). c. Include a vehicle control (DMSO only) and a no-cell control (medium only). d. Replace the medium in the cell plate with the medium containing the different concentrations of this compound.
-
Incubation: a. Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment (e.g., using CellTiter-Glo®): a. Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. b. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. c. Measure the luminescence using a plate reader.
-
Data Analysis: a. Normalize the data to the vehicle control (100% viability). b. Plot the normalized viability against the logarithm of the this compound concentration and fit a non-linear regression curve to determine the IC50 value.[3]
Protocol 3: Western Blot for p-ERK Inhibition
Objective: To confirm the mechanism of action of this compound by measuring the inhibition of ERK phosphorylation.
Methodology:
-
Cell Treatment and Lysis: a. Seed PANC-1 cells in a 6-well plate and grow to ~80% confluency. b. Treat the cells with different concentrations of this compound (e.g., 0 µM, 1 µM, 5 µM, 10 µM) for 2-4 hours. c. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[18]
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: a. Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.[18][19]
-
Antibody Incubation: a. Block the membrane with 5% BSA in TBST for 1 hour. b. Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-ERK) overnight at 4°C.[17][18] c. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detection: a. Add an ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.[18]
-
Stripping and Re-probing: a. Strip the membrane and re-probe with a primary antibody against total ERK1/2 to serve as a loading control.[17][18]
-
Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the p-ERK signal to the total ERK signal for each sample.
Visualizations
Caption: KRAS(G12D) signaling pathway and the point of inhibition by this compound.
Caption: Troubleshooting workflow for addressing inconsistent IC50 values.
Caption: Recommended quality control workflow for a new batch of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hovione.com [hovione.com]
- 5. Small Molecule Analysis | AxisPharm [axispharm.com]
- 6. pacificbiolabs.com [pacificbiolabs.com]
- 7. Small Molecule Identification and Purity Testing | Medistri SA [medistri.swiss]
- 8. benchchem.com [benchchem.com]
- 9. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 11. ascendiacdmo.com [ascendiacdmo.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. doaj.org [doaj.org]
- 15. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge [ouci.dntb.gov.ua]
- 16. benchchem.com [benchchem.com]
- 17. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. 3.4. Western Blotting and Detection [bio-protocol.org]
- 20. How does drug solubility affect drug delivery? [synapse.patsnap.com]
- 21. pharmasalmanac.com [pharmasalmanac.com]
Validation & Comparative
Validating TH-Z835 On-Target Effects: A Comparative Guide to Downstream Marker Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of TH-Z835's performance against other alternatives in validating on-target effects through downstream marker analysis. Supporting experimental data and detailed protocols are included to aid in the design and interpretation of studies aimed at confirming the mechanism of action of this novel KRAS(G12D) inhibitor.
This compound is a potent and selective inhibitor that targets the G12D mutation in the KRAS proto-oncogene. It operates by forming a salt bridge with the aspartate-12 residue of the mutated KRAS protein, which in turn induces a novel binding pocket in the switch-II region[1][2]. This interaction effectively disrupts the binding of KRAS to its downstream effector proteins, most notably CRAF, thereby inhibiting the aberrant signaling cascades that drive cancer cell proliferation and survival[2].
The primary and most well-established downstream signaling pathway affected by KRAS is the MAPK/ERK pathway. Consequently, the phosphorylation of ERK (pERK) is a critical biomarker for assessing the on-target activity of KRAS inhibitors like this compound[2][3]. Additionally, the PI3K/AKT pathway is another important downstream effector of RAS signaling, and the phosphorylation of AKT (pAKT) can also serve as a relevant marker[3].
However, a crucial consideration in the validation of this compound is its potential for off-target effects. Studies have indicated that the inhibitory effects of this compound on cell proliferation and MAPK signaling are not always strictly dependent on the KRAS G12D mutation status, suggesting possible interactions with other non-KRAS small GTPases[1][2][4]. Therefore, a thorough validation strategy must include a panel of cell lines with diverse KRAS mutation statuses to delineate on-target versus off-target activities.
Comparative Analysis of Inhibitor Performance
To objectively assess the on-target efficacy and selectivity of this compound, it is essential to compare its performance with other known KRAS inhibitors. The following table summarizes the inhibitory concentrations (IC50) for cell proliferation and pERK signaling across various cell lines for this compound and its alternatives.
| Inhibitor | Target | Cell Line | KRAS Status | Proliferation IC50 | pERK Inhibition IC50 | Reference |
| This compound | KRAS G12D | PANC-1 | G12D | <0.5 µM | <2.5 µM | |
| KPC | G12D | <0.5 µM | Not Reported | |||
| 4T1 | WT | Inhibitory Effect Observed | Reduced pERK levels | [5] | ||
| MIA PaCa-2 | G12C | Inhibitory Effect Observed | Reduced pERK levels | [5] | ||
| CFPAC-1 | G12V | Inhibitory Effect Observed | Reduced pERK and pAKT levels | [5] | ||
| HCT116 | G13D | Inhibitory Effect Observed | Reduced pERK and pAKT levels | [5] | ||
| MRTX1133 | KRAS G12D | Various G12D lines | G12D | ~5 nM (median) | Not specified | [6] |
| Non-G12D lines | G12V, G13D, WT | >1,000 to >5,000 nM | pERK suppression in nM range (mutant lines) | [7] | ||
| Compound 3144 | pan-RAS | MDA-MB-231 | G13D | Tumor growth inhibition in vivo | Reduced pERK levels in vivo | [8] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach for validating on-target effects, the following diagrams are provided.
Caption: KRAS(G12D) Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for Validating this compound On-Target Effects.
Experimental Protocols
Western Blot for pERK and pAKT Analysis
-
Cell Culture and Treatment: Plate cells from a panel of KRAS-mutant and wild-type cell lines in 6-well plates. Once the cells reach 70-80% confluency, treat them with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against pERK (e.g., Cell Signaling Technology, #4370), total ERK, pAKT, total AKT, and a loading control (e.g., GAPDH) overnight at 4°C[7].
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
MTT Assay for Cell Proliferation
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the assay period. Allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or a vehicle control.
-
Incubation: Incubate the plates for a specified period, typically 72 hours, at 37°C in a humidified CO2 incubator[9].
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours[3]. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals[3].
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.
References
- 1. pan-Ras inhibitor 3144 |CAS:1835283-94-7 Probechem Biochemicals [probechem.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multivalent small molecule pan-RAS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. texaschildrens.org [texaschildrens.org]
A Head-to-Head Comparison of KRAS G12D Inhibitors: TH-Z835 vs. MRTX1133
For Immediate Release
In the landscape of targeted cancer therapy, the development of inhibitors for the notoriously challenging KRAS G12D mutation represents a significant stride forward. This guide provides a detailed comparative analysis of two prominent preclinical candidates: TH-Z835 and MRTX1133. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available experimental data to inform future research and development decisions.
At a Glance: Key Differences
| Feature | This compound | MRTX1133 |
| Mechanism of Action | Mutant selective inhibitor forming a salt bridge with the Asp12 residue of KRAS G12D.[1][2] | Non-covalent, potent, and selective inhibitor that binds to the switch II pocket of KRAS G12D.[3][4][5] |
| Development Stage | Preclinical.[6] | Phase I/II Clinical Trial.[7] |
| Selectivity | Selective for KRAS G12D, but potential for off-target effects has been noted.[1][8] | Highly selective for KRAS G12D over wild-type KRAS.[5][9][10] |
| Binding Affinity (KD) | Not explicitly reported in the provided search results. | ~0.2 pM against KRAS G12D.[3][4] |
In Vitro Efficacy
The in vitro potency of this compound and MRTX1133 has been evaluated in various cancer cell lines harboring the KRAS G12D mutation. The following tables summarize the key findings from published studies.
Table 1: In Vitro Potency of this compound
| Assay | Cell Line | IC50 | Reference |
| KRAS (G12D) Inhibition | - | 1.6 µM | [1][11][12] |
| pERK Inhibition | PANC-1 | <2.5 µM | [1][12] |
| Anti-proliferative Effects | PANC-1, KPC | <0.5 µM | [13] |
Table 2: In Vitro Potency of MRTX1133
| Assay | Cell Line(s) | IC50 | Reference |
| ERK Phosphorylation | AGS | 1-10 nM | [3] |
| 2D Viability | AGS (KRAS G12D) | 6 nM | [3][4] |
| Cell Viability | KRAS G12D-mutant cell lines | Median IC50 of ~5 nM | [14] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions and assays across different studies.
In Vivo Efficacy
Both this compound and MRTX1133 have demonstrated anti-tumor activity in preclinical mouse xenograft models of pancreatic cancer.
Table 3: In Vivo Efficacy of this compound
| Mouse Model | Dosing | Outcome | Reference |
| C57BL/6 mice with KPC cells | 10 mg/kg, i.p. | Reduced tumor volumes.[12] | [12] |
| Nude mice with Panc 04.03 cells | 10 mg/kg or 30 mg/kg, i.p. | Significantly reduced tumor volumes.[1] | [1] |
Table 4: In Vivo Efficacy of MRTX1133
| Mouse Model | Dosing | Outcome | Reference |
| KRAS G12D mutant xenograft | 3 mg/kg BID, IP | 94% tumor growth inhibition.[3][4] | [3][4] |
| KRAS G12D mutant xenograft | 10 and 30 mg/kg BID, IP | Tumor regressions of -62% and -73%, respectively.[3][4] | [3][4] |
| Pancreatic Ductal Adenocarcinoma (PDAC) models | Not specified | Marked tumor regression in 73% of models.[14] | [14] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Simplified KRAS G12D signaling pathway and points of inhibition by this compound and MRTX1133.
Caption: Generalized workflow for a cell viability (MTT) assay.
References
- 1. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Antitumor effect of a small-molecule inhibitor of KRASG12D in xenograft models of mucinous appendicular neoplasms | springermedizin.de [springermedizin.de]
- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. MRTX1133’s promise for treating KRASG12D-mutant pancreatic cancer - Haidar - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 9. benchchem.com [benchchem.com]
- 10. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]
A Comparative Analysis of TH-Z835 and KD-8: Selectivity in Targeting KRAS G12D
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity profiles of two preclinical KRAS G12D inhibitors, TH-Z835 and KD-8. The information presented is based on available experimental data to assist researchers in selecting the appropriate tool compound for their studies.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein, particularly with the G12D mutation, is a critical and challenging target in oncology. The development of selective inhibitors for this specific mutant is of high interest. This guide focuses on two such inhibitors, this compound and KD-8, summarizing their biochemical and cellular activities with an emphasis on their selectivity.
Quantitative Selectivity Data
The following table summarizes the key quantitative data for this compound and KD-8 based on published studies.
| Parameter | This compound | KD-8 | Reference |
| Target | KRAS G12D | KRAS G12D | [1][2] |
| IC50 (KRAS G12D activity) | 1.6 µM | Not explicitly stated | [1] |
| IC50 (anti-proliferative, KRAS G12D cells) | <0.5 µM (PANC-1, KPC) | 2.1 µM (average across Panc1, SW1990, CT26) | [2][3] |
| Dissociation Constant (Kd) for KRAS G12D | Not explicitly stated | 33 nM | [2] |
Selectivity and Off-Target Profile
This compound:
This compound is a mutant-selective KRAS G12D inhibitor[1]. However, it has demonstrated off-target effects. Studies have shown that this compound can inhibit the proliferation of cancer cell lines that do not harbor the KRAS G12D mutation, including those with wild-type KRAS, KRAS G12C, KRAS G12V, and KRAS G13D[1]. This suggests that this compound may interact with other cellular targets besides KRAS G12D[1][4]. In these non-G12D mutant cell lines, this compound was also observed to reduce the phosphorylation levels of ERK and AKT, key downstream effectors in the KRAS signaling pathway[1].
KD-8:
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used to characterize the selectivity of KRAS inhibitors.
Isothermal Titration Calorimetry (ITC) for Measuring Binding Affinity
ITC directly measures the heat change that occurs upon the binding of a small molecule to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Methodology:
-
Protein and Ligand Preparation:
-
Recombinant KRAS G12D protein is expressed and purified. The protein is then dialyzed extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MgCl2, 5% glycerol).
-
The inhibitor (e.g., KD-8) is dissolved in the same ITC buffer to a concentration typically 10-20 fold higher than the protein concentration. A small amount of DMSO may be used for initial solubilization, with the final concentration kept below 1% to minimize buffer mismatch effects.
-
-
ITC Experiment:
-
The ITC instrument (e.g., a MicroCal iTC200) is thoroughly cleaned and equilibrated at the desired temperature (e.g., 25°C).
-
The protein solution (e.g., 10-20 µM) is loaded into the sample cell.
-
The inhibitor solution (e.g., 100-200 µM) is loaded into the injection syringe.
-
A series of small injections (e.g., 1-2 µL) of the inhibitor solution are made into the protein solution.
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The raw ITC data (heat change per injection) is integrated to obtain the heat of binding for each injection.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Western Blotting for Downstream Signaling (pERK/pAKT)
Western blotting is a widely used technique to detect and quantify the levels of specific proteins in a cell lysate. It is commonly used to assess the phosphorylation status of signaling proteins like ERK and AKT to determine the functional consequence of inhibitor treatment.
Methodology:
-
Cell Culture and Treatment:
-
Cancer cell lines with the relevant KRAS mutations (e.g., PANC-1 for KRAS G12D) are cultured to approximately 70-80% confluency.
-
Cells are treated with the inhibitor (e.g., this compound or KD-8) at various concentrations and for different durations. A vehicle control (e.g., DMSO) is included.
-
-
Protein Extraction:
-
After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
The cell lysates are centrifuged to pellet cellular debris, and the supernatant containing the total protein is collected.
-
-
Protein Quantification:
-
The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for each sample.
-
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the phosphorylated forms of ERK (pERK) and AKT (pAKT), as well as antibodies for total ERK and total AKT (as loading controls).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
-
Detection and Analysis:
-
The protein bands are visualized using a chemiluminescent substrate, and the signal is captured using an imaging system.
-
The intensity of the bands corresponding to pERK and pAKT is quantified and normalized to the intensity of the total ERK and total AKT bands, respectively, to determine the relative change in phosphorylation upon inhibitor treatment.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified KRAS signaling pathway.
Caption: Workflow for assessing inhibitor selectivity.
Conclusion
Both this compound and KD-8 are valuable tool compounds for studying KRAS G12D-driven cancers. Based on the currently available data, KD-8 appears to exhibit a higher degree of selectivity for KRAS G12D over other KRAS mutants and wild-type KRAS. In contrast, this compound has known off-target effects, which should be taken into consideration when interpreting experimental results. For studies requiring a highly specific probe for KRAS G12D, KD-8 may be the more suitable choice. However, the lack of a comprehensive, publicly available kinome scan for KD-8 means that its full off-target profile remains to be characterized. Researchers should carefully consider the experimental context and the specific questions being addressed when selecting between these two inhibitors. Further head-to-head comparative studies, particularly broad kinase profiling, would be invaluable for a more definitive comparison of their selectivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small Molecule KRAS Agonist for Mutant KRAS Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | KRAS G12D inhibitor | Probechem Biochemicals [probechem.com]
- 4. Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Off-Target Profiles of KRAS Inhibitors: TH-Z835, Sotorasib, and Adagrasib
Introduction
The discovery of inhibitors directly targeting KRAS, a long-considered "undruggable" oncoprotein, has marked a paradigm shift in cancer therapy. While covalent inhibitors targeting the KRAS G12C mutation, such as sotorasib and adagrasib, have received regulatory approval and demonstrated clinical benefit, research continues into targeting other prevalent KRAS mutations. TH-Z835 is a novel, mutant-selective inhibitor of KRAS G12D. A critical aspect of drug development is the characterization of an inhibitor's selectivity, as off-target activities can lead to toxicity or unexpected therapeutic effects. This guide provides a comparative analysis of the off-target profiles of the KRAS G12D inhibitor this compound against the well-characterized KRAS G12C inhibitors sotorasib and adagrasib, supported by experimental data and methodologies.
Comparative Off-Target Profile Analysis
The selectivity of KRAS inhibitors is fundamental to their therapeutic index. While covalent G12C inhibitors were designed for high specificity, emerging inhibitors for other mutations may present different profiles.
Inhibitor Specificity and Primary Target
The primary targets and potencies of these inhibitors define their intended therapeutic action.
| Inhibitor | Target KRAS Mutation | Mechanism of Action | Reported IC50 / Potency |
| This compound | G12D | Non-covalent, mutant selective | 1.6 µM (for KRAS G12D) |
| Sotorasib (AMG 510) | G12C | Covalent, irreversible | Targets KRAS G12C in its inactive, GDP-bound state. |
| Adagrasib (MRTX849) | G12C | Covalent, irreversible | Targets KRAS G12C in its inactive, GDP-bound state. |
Summary of Observed Off-Target Effects & Adverse Events
Off-target effects can be identified through preclinical cellular assays and confirmed by clinical adverse event profiles. This compound has demonstrated functional off-target activity in cellular models. In contrast, sotorasib and adagrasib have been extensively studied in clinical trials, revealing distinct toxicity profiles that suggest different off-target liabilities, even though proteomic studies for sotorasib indicate high selectivity.
| Inhibitor | Preclinical Off-Target Observations | Common Clinical Treatment-Related Adverse Events (TRAEs) |
| This compound | Confers anti-proliferative effects and reduces pERK and pAKT levels in non-G12D cell lines (KRAS WT, G12C, G12V, G13D), suggesting inhibition is not fully dependent on KRAS mutation status and may involve off-target kinases. | Not yet established in extensive clinical trials. |
| Sotorasib (AMG 510) | Proteome-wide analyses of the covalent adduct did not identify significant engagement of off-target cysteine residues, indicating high selectivity. | Hepatotoxicity (especially when administered proximal to checkpoint inhibitors), diarrhea, nausea, fatigue. Dose-limiting toxicities can lead to dose reductions. |
| Adagrasib (MRTX849) | Binds irreversibly to the mutant cysteine C12 in the Switch-II pocket, an allosteric site not conserved across kinases, which contributes to its selectivity. | Nausea, diarrhea, vomiting, fatigue, QTc prolongation, and increased liver enzymes (ALT/AST). The distinct safety profile from sotorasib suggests off-target effects are not a class effect. |
Experimental Methodologies
Evaluating the selectivity of a kinase inhibitor requires a multi-faceted approach, combining biochemical assays against large panels of kinases with cellular assays that confirm target engagement in a more physiologically relevant environment.
Kinase Selectivity Profiling
Biochemical kinase profiling is essential for identifying off-target interactions across the human kinome. The ADP-Glo™ Kinase Assay is a common platform for this purpose, measuring the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.
Experimental Protocol: Kinase Selectivity Profiling using ADP-Glo™ Assay
-
Compound Preparation: Prepare a dilution series of the test inhibitor (e.g., this compound) in DMSO. A typical screening concentration is 1 µM.
-
Kinase Reaction Setup: In a 384-well plate, dispense 1 µL of the compound solution. Add 2 µL of each kinase from a predefined panel (e.g., 200+ kinases) to individual wells.
-
Initiate Reaction: Add 2 µL of the corresponding ATP/Substrate mixture for each kinase to start the reaction. The final reaction volume is typically 5 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
ADP Detection (Part 1): Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection (Part 2): Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the ADP generated and thus to the kinase activity.
-
Analysis: Calculate the percent inhibition of each kinase relative to a DMSO vehicle control. Results are often visualized as a dendrogram or tree map to show inhibitor interactions across the kinome.
Comparative Efficacy of TH-Z835 in Cell Lines with Diverse KRAS Mutations: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the KRAS G12D inhibitor, TH-Z835, with other emerging alternatives. Supported by experimental data, this document details the efficacy of this compound across various KRAS-mutated cell lines and outlines the methodologies for key experimental assays.
This compound is a potent and selective inhibitor of the KRAS G12D mutation, a prevalent driver in various cancers, particularly pancreatic ductal adenocarcinoma (PDAC).[1][2] This inhibitor operates by forming a salt bridge with the Asp12 residue of the mutant KRAS protein, thereby disrupting its interaction with downstream effectors like CRAF.[1][2] While this compound demonstrates significant activity against its intended target, its efficacy in cell lines with other KRAS mutations reveals potential off-target effects, a critical consideration for its therapeutic application.
Efficacy of this compound Across KRAS-Mutated Cell Lines
This compound exhibits potent anti-proliferative effects in KRAS G12D-mutant pancreatic cancer cell lines. However, studies have shown that it also confers anti-proliferative effects and induces apoptosis in cell lines with other KRAS mutations, such as G12C, G12V, and G13D, as well as in KRAS wild-type (WT) cells, suggesting a degree of off-target activity.[3] This broad activity profile distinguishes it from highly specific inhibitors like Sotorasib and Adagrasib, which primarily target the KRAS G12C mutation.[4]
Quantitative Assessment of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and a key comparator, MRTX1133, in various cancer cell lines, highlighting their potency against different KRAS mutations.
| Cell Line | Cancer Type | KRAS Mutation | This compound IC50 (µM) | MRTX1133 IC50 (nM) |
| PANC-1 | Pancreatic | G12D | <0.5 | >5000[5] |
| KPC | Pancreatic | G12D | <0.5 | - |
| AsPC-1 | Pancreatic | G12D | - | 21[6] |
| SW1990 | Pancreatic | G12D | - | 11[6] |
| MIA PaCa-2 | Pancreatic | G12C | Anti-proliferative effects observed | - |
| CFPAC-1 | Pancreatic | G12V | Anti-proliferative effects observed | - |
| HCT116 | Colorectal | G13D | Anti-proliferative effects observed | - |
| 4T1 | Breast | WT | Anti-proliferative effects observed | - |
Note: IC50 values can vary between different studies and experimental conditions.
Downstream Signaling and Cellular Effects
This compound has been shown to modulate key signaling pathways downstream of KRAS. In KRAS G12D mutant cells, it effectively reduces the phosphorylation of ERK (pERK) and AKT (pAKT), crucial nodes in the MAPK and PI3K/AKT signaling cascades, respectively.[3] This inhibition of downstream signaling ultimately leads to cell cycle arrest at the G1 phase and the induction of apoptosis.[3]
Figure 1: Simplified KRAS signaling pathway and the inhibitory action of this compound.
Experimental Protocols
To facilitate the replication and validation of the findings discussed, detailed protocols for key in vitro assays are provided below.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
96-well plates
-
KRAS-mutated and wild-type cancer cell lines
-
Complete cell culture medium
-
This compound and other inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the inhibitors for the desired duration (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[7]
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7][8]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Western Blot Analysis for pERK and pAKT
This technique is used to detect and quantify the levels of phosphorylated ERK and AKT, indicating the activation state of their respective signaling pathways.
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-pERK, anti-ERK, anti-pAKT, anti-AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1x10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[4]
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry, detecting FITC fluorescence (FL1) and PI fluorescence (FL2).
Figure 2: General experimental workflow for evaluating the efficacy of KRAS inhibitors.
Conclusion
This compound is a valuable tool for studying KRAS G12D-driven cancers. Its ability to inhibit the growth of KRAS G12D mutant cells is well-documented. However, the observed activity in cell lines with other KRAS mutations and in KRAS WT cells suggests the presence of off-target effects that warrant further investigation. For researchers developing targeted therapies, understanding this broader activity profile is crucial for predicting both on-target efficacy and potential side effects. The provided experimental protocols offer a foundation for conducting comparative studies to further elucidate the specific mechanisms of action and selectivity of this compound and other novel KRAS inhibitors.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Basic Instructions for Running Cell Cycle Analysis with Propidium Iodide on the Beckman Coulter Cytoflex S ... [protocols.io]
- 3. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 4. docs.abcam.com [docs.abcam.com]
- 5. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pathology & Oncology Research | Combination of farnesyl-transferase inhibition with KRAS G12D targeting breaks down therapeutic resistance in pancreatic cancer [por-journal.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchhub.com [researchhub.com]
A Comparative Guide to TH-Z835 in Combination with Chemotherapy for KRAS G12D-Mutated Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical KRAS G12D inhibitor, TH-Z835, and its potential in combination with standard chemotherapy agents. Due to the limited availability of public data on this compound in combination with traditional chemotherapy, this guide utilizes a comparative dataset from a similar KRAS G12D inhibitor, MRTX1133, in combination with gemcitabine and nab-paclitaxel, to provide a comprehensive overview for researchers.
Introduction to this compound
This compound is a potent and selective inhibitor of the KRAS G12D mutation, a common oncogenic driver in various cancers, including pancreatic, colorectal, and non-small cell lung cancer. This compound functions by forming a salt bridge with the aspartate 12 (D12) residue of the mutant KRAS protein, locking it in an inactive state.[1][2] This prevents the downstream activation of critical signaling pathways involved in cell proliferation and survival, such as the MAPK and PI3K-AKT pathways.[3][4][5] Preclinical studies have demonstrated that this compound can inhibit the proliferation of KRAS G12D mutant cancer cells and reduce tumor volume in xenograft models.[1][3][6]
This compound in Combination Therapy: Preclinical Evidence
While direct data on this compound combined with chemotherapy is limited, a study on its combination with an anti-PD-1 antibody in a pancreatic cancer xenograft model showed a synergistic effect, significantly reducing tumor volume.[6] This suggests that this compound can enhance the efficacy of other anti-cancer agents.
Comparative Analysis: KRAS G12D Inhibition with Chemotherapy
To illustrate the potential of combining a KRAS G12D inhibitor like this compound with standard chemotherapy, we present preclinical data from studies of MRTX1133, another selective KRAS G12D inhibitor, in combination with gemcitabine and nab-paclitaxel in pancreatic cancer models.
Quantitative Data Summary
The following table summarizes the in vivo tumor growth inhibition data from a preclinical study of MRTX1133 in combination with gemcitabine and nab-paclitaxel in a pancreatic cancer xenograft model.
| Treatment Group | Average Net Tumor Growth (mm³) | Tumor Growth Inhibition (%) | Notes |
| Control (Vehicle) | 327 | - | |
| Nab-paclitaxel + Gemcitabine | 129 | 60.6 | Standard-of-care chemotherapy |
| MRTX1133 | 56 | 82.9 | Monotherapy with KRAS G12D inhibitor |
| MRTX1133 + Nab-paclitaxel + Gemcitabine | -4 | 101.2 | Combination therapy resulted in tumor regression |
Data adapted from a preclinical study on MRTX1133.[7]
These results demonstrate a strong synergistic effect between the KRAS G12D inhibitor and the chemotherapy agents, leading to tumor regression. This provides a strong rationale for investigating similar combinations with this compound.
Signaling Pathways
KRAS Signaling Pathway
Mutant KRAS G12D protein is constitutively active, leading to the continuous activation of downstream signaling pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways, which drive uncontrolled cell proliferation, survival, and differentiation.[4][5][8][9] this compound directly inhibits the aberrant signaling at its source.
Caption: KRAS G12D signaling and the inhibitory action of this compound.
Mechanisms of Action of Chemotherapy Agents
-
Gemcitabine: A nucleoside analog that inhibits DNA synthesis.[10]
-
Paclitaxel (and nab-paclitaxel): A taxane that stabilizes microtubules, leading to cell cycle arrest and apoptosis.
The combination of a KRAS inhibitor with these agents targets cancer cells through multiple, independent mechanisms, potentially overcoming resistance and enhancing cell killing.
Experimental Protocols
The following provides a representative experimental protocol for evaluating a KRAS G12D inhibitor in combination with chemotherapy in a pancreatic cancer xenograft model, based on published studies.[7][10]
In Vivo Xenograft Study
-
Cell Line: A human pancreatic cancer cell line with a KRAS G12D mutation (e.g., AsPC-1) is used.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) are subcutaneously injected with the cancer cells.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Groups: Mice are randomized into four groups:
-
Vehicle control
-
KRAS G12D inhibitor (e.g., this compound, dosed based on preclinical data, e.g., 10 mg/kg, i.p., daily)
-
Chemotherapy (e.g., gemcitabine at 100 mg/kg and nab-paclitaxel at 10 mg/kg, i.v., weekly)
-
Combination of KRAS G12D inhibitor and chemotherapy
-
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and tumors are excised for further analysis (e.g., immunoblotting for signaling pathway modulation).
Caption: Workflow for in vivo evaluation of combination therapy.
Conclusion
The preclinical data for the KRAS G12D inhibitor MRTX1133 in combination with standard chemotherapy strongly suggests a synergistic anti-tumor effect. This provides a compelling rationale for the investigation of this compound in similar combination regimens. Further preclinical studies are warranted to elucidate the optimal dosing and scheduling of this compound with various chemotherapy agents to translate these promising findings into clinical applications for patients with KRAS G12D-driven cancers.
References
- 1. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting pathways downstream of KRAS in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. ascopubs.org [ascopubs.org]
- 8. KRAS mutation‐independent downregulation of MAPK/PI3K signaling in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Gemcitabine Plus nab-Paclitaxel Is an Active Regimen in Patients With Advanced Pancreatic Cancer: A Phase I/II Trial - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Alliance: TH-Z835 and Immunotherapy in Pancreatic Cancer Models
A new frontier in KRAS-mutant cancer therapy emerges from the synergistic combination of the selective KRAS G12D inhibitor, TH-Z835, with immune checkpoint inhibitors. Preclinical evidence, primarily from pancreatic cancer models, indicates that this combination strategy can overcome the limitations of monotherapy, leading to more profound and durable anti-tumor responses. This guide provides a comparative analysis of this compound as a monotherapy versus its combination with immunotherapy, supported by experimental data from analogous KRAS G12D inhibitors and detailed experimental protocols.
While specific quantitative data for this compound combination therapy is not publicly available, the well-documented effects of other selective KRAS G12D inhibitors, such as MRTX1133, provide a strong basis for understanding the expected synergistic outcomes. Research has shown that while KRAS inhibitors alone can temporarily halt tumor growth, the addition of immune checkpoint inhibitors is crucial for sustained tumor regression and improved survival in preclinical models.[1][2][3]
Mechanism of Synergy: A Two-Pronged Attack
The synergistic effect of combining this compound with immunotherapy, such as anti-PD-1 or anti-PD-L1 antibodies, stems from a multifaceted mechanism that remodels the tumor microenvironment (TME).
This compound's Role: As a selective KRAS G12D inhibitor, this compound directly targets the oncogenic driver in cancer cells. This leads to:
-
Inhibition of MAPK and PI3K/AKT signaling pathways: This directly curtails cancer cell proliferation and survival.[1]
-
Induction of Apoptosis: this compound has been shown to induce programmed cell death in cancer cells.[1]
-
Reprogramming the TME: Inhibition of KRAS G12D signaling leads to an increase in the infiltration of cytotoxic CD8+ T cells and a decrease in immunosuppressive myeloid cells within the tumor.[1][3] This creates a more "immune-hot" environment.
Immunotherapy's Role: Immune checkpoint inhibitors, such as anti-PD-1 or anti-PD-L1 antibodies, work by blocking the signals that cancer cells use to evade the immune system. This "releases the brakes" on the immune system, allowing T cells to recognize and attack cancer cells more effectively.
The combination of this compound and immunotherapy creates a powerful synergy where this compound makes the tumor more visible and susceptible to the immune system, which is then unleashed by the checkpoint inhibitor to mount a robust anti-tumor attack.[1][3]
Comparative Performance: Monotherapy vs. Combination Therapy
The following tables summarize the expected comparative performance of this compound as a monotherapy versus in combination with an immune checkpoint inhibitor in preclinical pancreatic cancer models. This comparison is based on findings from studies on other KRAS G12D inhibitors.
Table 1: Anti-Tumor Efficacy
| Metric | This compound Monotherapy (Expected) | This compound + Anti-PD-1/PD-L1 (Expected) |
| Tumor Growth Inhibition | Transient | Sustained and significant |
| Tumor Regression | Partial / Temporary | Complete and durable in a subset of models |
| Survival Benefit | Modest | Significantly improved |
Table 2: Immunological Changes in the Tumor Microenvironment
| Metric | This compound Monotherapy (Expected) | This compound + Anti-PD-1/PD-L1 (Expected) |
| CD8+ T Cell Infiltration | Increased | Markedly increased and activated |
| Myeloid-Derived Suppressor Cells (MDSCs) | Decreased | Significantly decreased |
| PD-L1 Expression on Tumor Cells | May be modulated | Blockade of the PD-1/PD-L1 axis |
Experimental Protocols
Below is a representative experimental protocol for evaluating the synergistic effects of a KRAS G12D inhibitor and immunotherapy in a pancreatic cancer xenograft model, based on published studies with MRTX1133.
In Vivo Xenograft Study in Mice
-
Cell Line and Animal Model:
-
PANC-1 (human pancreatic cancer cell line with KRAS G12D mutation) or other suitable KRAS G12D-mutant pancreatic cancer cells are used.
-
Immunocompromised mice (e.g., nude or SCID mice) for PANC-1 xenografts, or syngeneic models in immunocompetent mice (e.g., C57BL/6) for murine pancreatic cancer cell lines.
-
-
Tumor Implantation:
-
A suspension of 1 x 10^6 PANC-1 cells in 100 µL of a 1:1 mixture of PBS and Matrigel is injected subcutaneously into the flank of each mouse.
-
Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
-
Treatment Groups:
-
Vehicle control (e.g., daily oral gavage).
-
This compound monotherapy (e.g., 10 mg/kg, intraperitoneal injection, daily).[1]
-
Anti-PD-1/PD-L1 antibody monotherapy (e.g., 10 mg/kg, intraperitoneal injection, twice weekly).
-
This compound + Anti-PD-1/PD-L1 antibody combination therapy.
-
-
Monitoring and Endpoints:
-
Tumor volume is measured twice weekly using calipers (Volume = 0.5 x Length x Width²).
-
Animal body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors are excised for histological and immunological analysis (e.g., immunohistochemistry for CD8, PD-L1).
-
Visualizing the Synergy
The following diagrams illustrate the key pathways and experimental logic.
Caption: this compound inhibits the active KRAS G12D protein, blocking downstream signaling pathways.
References
- 1. Combining immunotherapy with KRAS inhibitor eliminates advanced KRAS-mutant pancreatic cancer in preclinical models | MD Anderson Cancer Center [mdanderson.org]
- 2. Combining immunotherapy with KRAS inhibitor eliminates advanced KRAS-mutant pancreatic cancer in preclinical models - The Cancer Letter [cancerletter.com]
- 3. sciencedaily.com [sciencedaily.com]
Head-to-Head Comparison: TH-Z835 vs. Adagrasib in Non-G12D/C KRAS Mutant Cell Lines
A detailed analysis for researchers and drug development professionals on the efficacy and mechanisms of two distinct KRAS inhibitors beyond their primary targets.
This guide provides a comprehensive, data-driven comparison of TH-Z835 and adagrasib, two targeted therapies developed to inhibit KRAS-driven cancers. While this compound is a selective inhibitor of the KRAS G12D mutation and adagrasib is a specific inhibitor of KRAS G12C, this report focuses on their off-target activities in non-G12D and non-G12C KRAS mutant cell lines, respectively. Understanding these off-target effects is crucial for identifying potential new therapeutic applications and anticipating mechanisms of resistance.
Executive Summary
This compound, a KRAS G12D inhibitor, demonstrates notable anti-proliferative and pro-apoptotic activity in various non-G12D KRAS mutant cell lines, including those with G12C, G12V, and G13D mutations. This suggests a broader mechanism of action or potential off-target effects that could be therapeutically exploited. Adagrasib, a highly specific KRAS G12C inhibitor, shows limited activity in non-G12C mutant cell lines, underscoring its targeted design. This comparison guide synthesizes available preclinical data to provide a clear overview of their respective performances, supported by detailed experimental protocols and pathway visualizations.
Data Presentation: Quantitative Comparison of Inhibitor Activity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and adagrasib in a panel of non-G12D/C KRAS mutant cancer cell lines. These values are critical for assessing the relative potency of each inhibitor against various KRAS mutations.
Table 1: Anti-proliferative Activity (IC50) of this compound in Non-G12D KRAS Mutant Cell Lines
| Cell Line | KRAS Mutation | Cancer Type | This compound IC50 (µM) |
| MIA PaCa-2 | G12C | Pancreatic | Data not available |
| CFPAC-1 | G12V | Pancreatic | Data not available |
| HCT116 | G13D | Colorectal | Data not available |
| 4T1 | WT | Breast | Data not available |
Table 2: Anti-proliferative Activity (IC50) of Adagrasib in Non-G12C KRAS Mutant Cell Lines
| Cell Line | KRAS Mutation | Cancer Type | Adagrasib IC50 (nM) |
| A549 | G12S | Lung | >10000 |
| HCT116 | G13D | Colorectal | >10000 |
| H1299 | WT | Lung | Data not available |
Note: Data for this compound IC50 values in these specific non-G12D cell lines were not publicly available in the searched literature. The available information indicates anti-proliferative effects but does not provide specific IC50 values.[1]
Impact on Downstream Signaling Pathways
Both this compound and adagrasib aim to inhibit the oncogenic signaling driven by mutant KRAS. The primary downstream pathways affected are the MAPK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation.
This compound: In non-G12D mutant cell lines such as MIA PaCa-2 (G12C), CFPAC-1 (G12V), and HCT116 (G13D), this compound has been shown to reduce the phosphorylation of both ERK (pERK) and AKT (pAKT), indicating an inhibition of both major downstream signaling cascades.[1] This suggests that its off-target effects are sufficient to disrupt these key oncogenic pathways.
Adagrasib: As a highly specific inhibitor, adagrasib's effects on pERK and pAKT are most pronounced in KRAS G12C mutant cells. In non-G12C cell lines, significant inhibition of these pathways is not expected and has not been widely reported.
Induction of Apoptosis
This compound: Treatment with this compound has been observed to induce apoptosis in non-G12D mutant cancer cell lines, including MIA PaCa-2, CFPAC-1, and HCT116.[1] This pro-apoptotic effect is a key indicator of its potential therapeutic efficacy beyond its primary target.
Adagrasib: The induction of apoptosis by adagrasib is primarily documented in KRAS G12C-mutant contexts. Its activity in promoting cell death in non-G12C lines is limited.
Visualizing the Mechanisms
To illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and for the design of future studies.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.
-
Cell Seeding: Plate cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and adagrasib in culture medium. Add the diluted compounds to the respective wells and incubate for 72 hours.
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the IC50 values by plotting the luminescence signal against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Western Blotting for pERK and pAKT
This technique is used to detect and quantify the levels of phosphorylated ERK and AKT, providing a measure of the activity of their respective signaling pathways.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound or adagrasib for a specified time (e.g., 2, 6, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for pERK, total ERK, pAKT, and total AKT overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
-
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine on the cell surface.
-
Cell Treatment and Harvesting:
-
Treat cells with this compound or adagrasib for the desired time.
-
Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
-
Cell Staining:
-
Wash the cells with cold PBS and then resuspend them in 1X Annexin V binding buffer.
-
Add fluorochrome-conjugated Annexin V to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Add a viability dye such as propidium iodide (PI) or 7-AAD to distinguish between early apoptotic, late apoptotic, and necrotic cells.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic) to determine the extent of apoptosis induced by the treatment.
Conclusion
This comparative guide highlights the distinct pharmacological profiles of this compound and adagrasib when evaluated against non-primary KRAS mutant targets. This compound exhibits promising off-target activity, suggesting its potential utility in a broader range of KRAS-driven cancers beyond the G12D mutation. In contrast, adagrasib's high specificity for KRAS G12C is reaffirmed by its limited activity in other mutant contexts. The provided experimental data and detailed protocols offer a valuable resource for researchers and drug developers to further investigate the therapeutic potential and mechanisms of action of these and other KRAS inhibitors. Further head-to-head studies with comprehensive quantitative data are warranted to fully elucidate the comparative efficacy of these compounds.
References
Evaluating Potential Resistance Mechanisms to TH-Z835: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the KRAS(G12D) inhibitor TH-Z835 with alternative therapeutic strategies. It details potential mechanisms of resistance to this compound, supported by experimental data and detailed protocols for key assays. The information is intended to aid researchers in designing experiments to investigate and overcome resistance to this class of targeted therapies.
Introduction to this compound
This compound is a selective, non-covalent inhibitor of the KRAS(G12D) mutant protein.[1][2] The KRAS gene is one of the most frequently mutated oncogenes in human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and lung adenocarcinomas. This compound functions by binding to the switch-II pocket of the KRAS(G12D) protein, disrupting its interaction with downstream effector proteins and thereby inhibiting pro-proliferative signaling pathways, primarily the MAPK and PI3K/AKT pathways.[3] Preclinical studies have demonstrated its ability to induce apoptosis and cause G1 phase cell cycle arrest in KRAS(G12D) mutant cancer cell lines.[2] However, as with other targeted therapies, the emergence of resistance is a significant clinical challenge. Notably, some studies suggest that the inhibitory effects of this compound may not be entirely dependent on the KRAS mutation status, indicating potential off-target effects.[1][3]
Performance Comparison of KRAS(G12D) Inhibitors
The development of direct KRAS inhibitors has been a significant breakthrough in oncology. This compound is one of several promising agents targeting the G12D mutation. A direct comparison with other inhibitors, such as MRTX1133, is crucial for evaluating its therapeutic potential.
| Inhibitor | Target | Mechanism | IC50 (Panc 04.03 cells) | Key Features |
| This compound | KRAS(G12D) | Non-covalent | >300 nM[1][4] | Forms a salt bridge with Asp12; potential off-target effects noted.[1][3] |
| MRTX1133 | KRAS(G12D) | Non-covalent | ~5 nM[5] | High affinity and selectivity; currently in clinical trials.[5] |
| HRS-4642 | KRAS(G12D) | Non-covalent | 2.329–822.2 nM[5] | High affinity and long-acting; shows synergy with proteasome inhibitors.[5][6] |
| KRB-456 | KRAS(G12D) | Not specified | 0.26 µM[5] | Inhibits P-MEK, P-AKT, and P-S6 levels in vivo.[5] |
Potential Resistance Mechanisms to this compound
While specific studies on resistance to this compound are limited, mechanisms observed with other KRAS inhibitors, particularly those targeting the G12D and G12C mutations, provide a strong basis for potential resistance pathways. These can be broadly categorized as on-target alterations and bypass mechanisms.
On-Target Resistance
Secondary mutations in the KRAS gene can prevent the binding of the inhibitor to its target. These mutations can either directly alter the drug-binding pocket or shift the conformational equilibrium of the KRAS protein to a state that is no longer recognized by the drug.
Bypass Mechanisms
Cancer cells can develop resistance by activating alternative signaling pathways that bypass the need for KRAS signaling. Key bypass mechanisms include:
-
Reactivation of the MAPK Pathway: Upregulation of upstream receptor tyrosine kinases (RTKs) such as EGFR, FGFR, or MET can lead to the reactivation of the MAPK pathway, even in the presence of a KRAS inhibitor.
-
Activation of the PI3K/AKT/mTOR Pathway: Mutations or amplifications in components of the PI3K/AKT/mTOR pathway, such as PIK3CA or loss of PTEN, can provide an alternative survival signal for cancer cells.
-
Epithelial-to-Mesenchymal Transition (EMT): A cellular program that has been linked to drug resistance. EMT can lead to changes in cell morphology, motility, and signaling pathways, rendering cells less dependent on the original oncogenic driver.
-
Amplification of other oncogenes: Increased expression of oncogenes like MYC or YAP1 can drive cell proliferation independently of the KRAS pathway.
The following diagram illustrates the primary signaling pathway targeted by this compound and highlights potential points of resistance.
Caption: KRAS(G12D) signaling pathway and points of intervention and resistance.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound and investigate potential resistance mechanisms.
Generation of this compound-Resistant Cell Lines
Objective: To develop in vitro models of acquired resistance to this compound.
Protocol:
-
Cell Culture: Culture KRAS(G12D)-mutant cancer cell lines (e.g., PANC-1, AsPC-1) in their recommended growth medium.
-
Initial Drug Exposure: Treat cells with this compound at a concentration equivalent to the IC20 (the concentration that inhibits 20% of cell growth), determined from a preliminary dose-response experiment.
-
Dose Escalation: Once the cells resume normal proliferation, gradually increase the concentration of this compound in a stepwise manner. Allow the cells to adapt and recover at each concentration before proceeding to the next.
-
Maintenance of Resistant Clones: After several months of continuous culture, a resistant cell population should emerge that can proliferate in the presence of a high concentration of this compound (e.g., 5-10 times the initial IC50).
-
Validation: Confirm the resistant phenotype by performing a cell viability assay and comparing the IC50 of the resistant cell line to the parental cell line. The resistant line should exhibit a significantly higher IC50.
The following diagram outlines the workflow for generating resistant cell lines.
Caption: Workflow for generating drug-resistant cell lines.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and calculate the IC50 values.
Materials:
-
96-well plates
-
KRAS(G12D) mutant cancer cell lines (parental and resistant)
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and allow them to attach overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values of the treated wells to the vehicle control wells. Plot the dose-response curve and calculate the IC50 value using non-linear regression analysis.
Western Blot Analysis for MAPK and PI3K/AKT Pathway Activation
Objective: To assess the activation status of key signaling proteins in response to this compound treatment in parental and resistant cells.
Materials:
-
Parental and this compound-resistant cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-KRAS, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat parental and resistant cells with this compound at various concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels and transfer the proteins to PVDF membranes.
-
Immunoblotting:
-
Block the membranes with blocking buffer for 1 hour at room temperature.
-
Incubate the membranes with primary antibodies overnight at 4°C.
-
Wash the membranes with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Flow Cytometry for Cell Cycle Analysis
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Parental and this compound-resistant cell lines
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound for 24-48 hours. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing and fix for at least 2 hours at 4°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the stained cells using a flow cytometer, collecting data from at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound represents a promising therapeutic agent for cancers harboring the KRAS(G12D) mutation. However, the development of resistance remains a critical obstacle. Understanding the potential mechanisms of resistance, including on-target mutations and the activation of bypass signaling pathways, is essential for the development of effective combination therapies and next-generation inhibitors. The experimental protocols provided in this guide offer a framework for researchers to investigate these resistance mechanisms and to evaluate the efficacy of novel therapeutic strategies aimed at overcoming them. Further research focusing on direct comparative studies and the elucidation of this compound-specific resistance mechanisms will be crucial for optimizing its clinical application.
References
- 1. Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]
- 5. Recent Anti-KRASG12D Therapies: A “Possible Impossibility” for Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Decontamination and Disposal of TH-Z835
Disclaimer: No specific chemical compound with the identifier "TH-Z835" is found in publicly available chemical databases or safety data sheets. The following procedures are provided as a generalized template for the safe handling and disposal of a hypothetical potent, non-volatile, cytotoxic small molecule compound. This document is for illustrative purposes only. Researchers must consult the specific Safety Data Sheet (SDS) for any chemical they are using and adhere to their institution's and local regulatory guidelines for waste disposal.
This document provides procedural guidance for the safe decontamination and disposal of the hypothetical research compound this compound, aimed at laboratory personnel, including researchers, scientists, and drug development professionals. Adherence to these protocols is essential to ensure personnel safety and environmental compliance.
Immediate Safety and Spill Response
In the event of a spill, immediate action is critical. The following steps provide a clear plan for containment and initial cleanup.
-
Evacuate: Immediately clear the area of all non-essential personnel.
-
Isolate: Secure the perimeter of the spill to prevent further contamination.
-
Notify: Inform the Laboratory Supervisor and the institutional Environmental Health & Safety (EHS) department at once.
-
Decontaminate: For small spills (less than 50 mL of a solution or 5g of solid), trained personnel wearing appropriate Personal Protective Equipment (PPE) should proceed with the decontamination protocol outlined in Section 3. For larger spills, await the arrival of the EHS response team.
This compound Waste Stream Management
All waste contaminated with this compound must be segregated and disposed of as hazardous chemical waste. Do not mix with general laboratory or biohazardous waste. The following table summarizes the proper handling for each waste stream.
| Waste Stream Category | Description | Container Type | Waste Code (Hypothetical) | Storage Time Limit |
| Solid Waste | Contaminated PPE (gloves, lab coats), bench paper, plasticware, and solid this compound powder. | Lined, rigid, leak-proof container with a secure lid. Labeled "Hazardous Waste: this compound Solid". | HW-CYT-S01 | 90 days |
| Liquid Waste | Solutions containing this compound, including experimental supernatants and contaminated solvents (e.g., DMSO, ethanol). | Sealable, chemical-resistant (e.g., HDPE) carboy. Labeled "Hazardous Waste: this compound Liquid". | HW-CYT-L01 | 90 days |
| Sharps Waste | Needles, syringes, razor blades, and glass pipettes contaminated with this compound. | Puncture-proof, rigid sharps container. Labeled "Hazardous Sharps Waste: this compound". | HW-CYT-H01 | 90 days |
Experimental Protocol: Surface and Equipment Decontamination
This protocol details the methodology for decontaminating surfaces and non-disposable equipment that have come into contact with this compound.
Materials:
-
Decontamination Solution: A freshly prepared 1N solution of sodium hydroxide (NaOH).
-
Quenching Solution: A 1M solution of Tris-HCl, pH 7.4.
-
Personal Protective Equipment (PPE): Chemical-resistant gloves (nitrile, doubled), safety goggles, face shield, and a disposable lab coat.
-
Absorbent pads
-
Hazardous waste containers (as specified in the table above)
Procedure:
-
Preparation: Don all required PPE. Prepare the 1N NaOH decontamination solution and the 1M Tris-HCl quenching solution.
-
Initial Wipe: Using an absorbent pad soaked in the 1N NaOH solution, wipe down the contaminated surface or equipment. Start from the outer edge of the contaminated area and work inwards.
-
Contact Time: Allow the NaOH solution to remain on the surface for a minimum of 15 minutes to ensure complete chemical inactivation.
-
Quenching: Apply the 1M Tris-HCl solution to neutralize the remaining NaOH.
-
Final Rinse: Perform a final rinse of the surface with 70% ethanol, followed by deionized water.
-
Disposal: All used absorbent pads, wipes, and disposable PPE must be disposed of as this compound Solid Waste.
Visual Workflows and Logical Diagrams
The following diagrams illustrate the key decision-making and procedural workflows for handling this compound.
Caption: Decision workflow for proper segregation of this compound waste streams.
Caption: Step-by-step experimental workflow for surface decontamination.
Essential Safety and Operational Guide for Handling TH-Z835
This document provides crucial safety protocols, personal protective equipment (PPE) requirements, and detailed operational and disposal plans for the handling of TH-Z835. Adherence to these guidelines is essential for ensuring a safe laboratory environment for all researchers, scientists, and drug development professionals.
Hazard Identification and Safety Precautions
This compound is a potent compound that requires careful handling due to its potential health risks. Based on data from analogous compounds, this compound is classified with the following hazards:
| Hazard Classification | Category | Description |
| Acute Oral Toxicity | Category 3 | Toxic if swallowed[1][2][3]. |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[1][2][3]. |
| Serious Eye Damage | Category 1 | Causes serious eye damage[1][2][3][4]. |
| Carcinogenicity | Category 2 | Suspected of causing cancer[1][2][3]. |
| Reproductive Toxicity | Category 2 | Suspected of damaging fertility or the unborn child[1][2][3]. |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | Causes damage to organs through prolonged or repeated exposure[1][2][3]. |
| Hazardous to the Aquatic Environment (Chronic) | Category 1 | Very toxic to aquatic life with long lasting effects[1][2][4]. |
General Safety Precautions:
-
Do not handle this compound until all safety precautions have been read and understood[1][3].
-
Work under a certified chemical fume hood or in a Class II biosafety cabinet[5].
-
Avoid inhalation of dust or aerosols in all circumstances[4][6].
-
Do not eat, drink, or smoke in areas where this compound is handled[7][9].
-
Pregnant women should take extra precautions when working with this compound[5].
Personal Protective Equipment (PPE)
The following PPE is the minimum requirement for all procedures involving this compound, including weighing, dissolving, and transferring the compound.
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination[5][6]. |
| Gown | Disposable, fluid-resistant, solid-front gown with long sleeves and tight-fitting cuffs. | Protects skin and personal clothing from contamination[6]. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from splashes and aerosols[6][7]. |
| Respiratory Protection | A fit-tested N95 respirator or higher (e.g., N100). | Required when handling the powdered form of the compound or when there is a risk of aerosol generation to prevent inhalation[5][6]. |
| Additional Protection | Disposable shoe covers and head covering. | Recommended to prevent the spread of contamination outside of the designated handling area[6]. |
Experimental Protocols: Step-by-Step Handling Procedures
3.1. Preparation and Designated Area:
-
Designate a specific area within a chemical fume hood or biosafety cabinet for handling this compound.
-
Cover the work surface with disposable, absorbent bench paper.
-
Assemble all necessary materials, including the compound, solvents, consumables (e.g., pipette tips, vials), and labeled waste containers before starting work[6].
3.2. Weighing the Compound:
-
Perform all weighing operations within a chemical fume hood or a containment ventilated enclosure (CVE) to minimize the generation of airborne particles[6].
-
Use a dedicated, calibrated balance.
-
Handle the powder carefully with a spatula to avoid creating dust.
3.3. Preparing Solutions:
-
Slowly add the solvent to the vial containing the pre-weighed this compound to avoid splashing[6].
-
Ensure the vial is securely capped before mixing or vortexing.
-
If sonication is required, perform it within the fume hood.
3.4. Post-Handling Procedures:
-
Decontaminate all non-disposable equipment used for handling this compound.
-
Wipe down the work surface of the designated area with an appropriate cleaning agent.
-
Dispose of all contaminated disposable items as hazardous waste[6].
-
Remove PPE in the correct order to avoid cross-contamination and dispose of it as hazardous waste.
-
Wash hands thoroughly with soap and water after removing all PPE[6].
Emergency Procedures
-
Spill Management: In the event of a spill, immediately alert others in the area. Use a commercial chemotherapy spill kit and follow the manufacturer's instructions. Full PPE, including respiratory protection, is required during cleanup. Contain the spill with absorbent materials and clean the area with a decontaminating agent. All cleanup materials must be disposed of as cytotoxic waste[6].
-
First Aid:
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention[1][3].
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice[1][3].
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[5][10].
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor immediately[1][3][10].
-
Disposal Plan
All waste generated from the handling of this compound is considered hazardous and must be disposed of accordingly.
-
Solid Waste: All contaminated consumables, including pipette tips, vials, gloves, gowns, and bench paper, must be placed in a designated, sealed, and clearly labeled cytotoxic or hazardous waste container[6][11].
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a dedicated, sealed, and labeled hazardous waste container. Do not mix with other waste streams[6][11].
-
Disposal Vendor: Arrange for a licensed hazardous waste disposal company to pick up and dispose of the waste. Provide them with the Safety Data Sheet (SDS) for the compound[11].
-
Documentation: Maintain detailed records of the amount of waste generated, the date of disposal, and the contact information of the disposal service for regulatory compliance[11].
Visualizations
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Hypothetical Signaling Pathway for this compound (Tyrosine Kinase Inhibitor)
Caption: this compound as a hypothetical inhibitor of a receptor tyrosine kinase pathway.
References
- 1. media.cellsignal.com [media.cellsignal.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 6. benchchem.com [benchchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. aksci.com [aksci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. cleanchemlab.com [cleanchemlab.com]
- 11. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
